Product packaging for Allyl alcohol-1-13C(Cat. No.:CAS No. 102781-45-3)

Allyl alcohol-1-13C

Cat. No.: B1625885
CAS No.: 102781-45-3
M. Wt: 59.07 g/mol
InChI Key: XXROGKLTLUQVRX-LBPDFUHNSA-N
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Description

Allyl alcohol-1-13C is a useful research compound. Its molecular formula is C3H6O and its molecular weight is 59.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6O B1625885 Allyl alcohol-1-13C CAS No. 102781-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXROGKLTLUQVRX-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[13CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481897
Record name Allyl alcohol-1-13C
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Molecular Weight

59.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102781-45-3
Record name Allyl alcohol-1-13C
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Record name 102781-45-3
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Foundational & Exploratory

An In-depth Technical Guide to Allyl alcohol-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Allyl alcohol-1-13C, a site-specifically labeled isotopic variant of allyl alcohol. It details the compound's structure, physicochemical properties, synthesis protocols, and critical applications as a probe in mechanistic and metabolic studies. The inclusion of quantitative data tables, detailed experimental procedures, and logical workflow diagrams is intended to support advanced research and development activities.

Introduction: The Significance of Site-Specific Isotopic Labeling

Site-specific isotopic labeling with stable isotopes like carbon-13 is a powerful technique in chemical and biochemical research.[1] Unlike uniform labeling, introducing a ¹³C atom at a specific position allows researchers to track the transformation of that particular atom through complex reactions or biological pathways.[1] this compound, with its label at the C-1 position, is an invaluable tool for several reasons:

  • Mechanistic Elucidation: It enables the precise tracking of the labeled carbon atom, helping to unravel complex reaction mechanisms, identify transient intermediates, and understand how chemical bonds are formed and broken.[1]

  • Metabolic Pathway Analysis: In biochemical studies, the ¹³C label acts as a tracer to map the metabolic fate of allyl alcohol within living organisms, identifying key enzymatic transformations and downstream metabolites.[1]

  • Enhanced NMR Spectroscopy: Carbon-13 is NMR-active. Incorporating a ¹³C label at a specific site enhances the corresponding signal in Nuclear Magnetic Resonance (NMR) spectra, which is instrumental for the structural determination of molecules.[1]

Molecular Structure and Formula

This compound is prop-2-en-1-ol with a carbon-13 isotope at the C-1 position. Its canonical SMILES representation is C=C[13CH2]O.[2]

C1 ¹³C O O C1->O C2 C C1->C2 H1_C1 H C1->H1_C1 H2_C1 H C1->H2_C1 H_O H O->H_O H_C2 H C2->H_C2 C3 C C2->C3 H1_C3 H C3->H1_C3 H2_C3 H C3->H2_C3 dummy1 dummy2

Caption: Molecular structure of this compound.

Key Identifiers:

  • IUPAC Name: (1-¹³C)prop-2-en-1-ol[2]

  • Molecular Formula: C₂¹³CH₆O[3]

  • Linear Formula: H₂C=CH¹³CH₂OH

  • CAS Number: 102781-45-3[2][3]

Physicochemical Properties

The quantitative properties of this compound are summarized below. This data is essential for experimental design, safety protocols, and analytical characterization.

PropertyValueReference(s)
Molecular Weight59.07 g/mol [4]
Isotopic Purity99 atom % ¹³C
Chemical Purity≥97%[4]
Density0.869 g/mL at 25 °C
Boiling Point96-98 °C
Melting Point-129 °C
Flash Point22 °C (71.6 °F) - closed cup

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound are documented: the hydrolysis of labeled allyl chloride and the dehydration of labeled glycerol.

Method 1: Hydrolysis of Allyl chloride-1-13C

This method involves the direct substitution of a chloride atom with a hydroxyl group via a bimolecular nucleophilic substitution (SN2) mechanism.[1] A hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbon atom bearing the ¹³C label on Allyl chloride-1-13C.[1] This process is scalable, but careful control of reaction temperature is crucial to manage exothermicity and prevent the formation of impurities.[1]

Method 2: Dehydration of Glycerol-1-¹³C

A detailed laboratory-scale procedure involves the oxalic acid-catalyzed dehydration of Glycerol-1-¹³C.[1]

Protocol:

  • Reaction Setup: A mixture of Glycerol-1-¹³C (e.g., 250 g) and anhydrous oxalic acid (e.g., 500 g) is prepared in a suitable reaction vessel equipped for distillation.[1]

  • Dehydration: The mixture is heated to 190–200°C under reduced pressure.[1]

  • Distillation: The crude Allyl alcohol-1-¹³C is collected by distillation at a boiling range of 95–97°C.[1]

  • Purification: A critical purification step is performed to remove residual formate ester byproducts. This is achieved through alkaline hydrolysis with a 10% sodium hydroxide solution, followed by a final redistillation to yield the pure product.[1]

reactants Glycerol-1-¹³C + Anhydrous Oxalic Acid process1 Heat to 190-200°C (Reduced Pressure) reactants->process1 intermediate Crude Allyl alcohol-1-¹³C (distilled at 95-97°C) process1->intermediate process2 Alkaline Hydrolysis (10% NaOH Solution) intermediate->process2 purification_step Removal of Formate Esters process2->purification_step process3 Redistillation purification_step->process3 product Pure Allyl alcohol-1-¹³C process3->product

Caption: Synthesis workflow for this compound from Glycerol-1-¹³C.

Applications in Research: A Mechanistic and Metabolic Probe

The primary utility of this compound is as a tracer for the C-1 carbon in chemical and biological systems.

start Introduce Allyl alcohol-1-¹³C to System (Chemical or Biological) process System Undergoes Transformation (e.g., Pd-catalyzed reaction, Cellular Metabolism) start->process incorporation ¹³C Label is Incorporated into Products or Metabolites process->incorporation analysis Isotopic Analysis of Products (e.g., NMR, Mass Spectrometry) incorporation->analysis result Elucidation of Reaction Mechanism or Metabolic Pathway analysis->result

Caption: Logical workflow for using this compound as a tracer.

This workflow demonstrates how the compound is used to gain fundamental insights. For example, in palladium-catalyzed reactions, it has been used to synthesize ¹³C-labeled allyl chloride, allowing for precise tracking of the carbon's path in coordination chemistry.[1] In metabolic studies, after an organism processes the labeled alcohol, the distribution of the ¹³C label in downstream products reveals the metabolic pathways involved in its transformation.[1]

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as a flammable liquid and is acutely toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation. The compound is very toxic to aquatic life with long-lasting effects.

  • Signal Word: Danger

  • Hazard Class: Flammable Liquid (Class 3)

  • Target Organs: Respiratory system

References

The Significance of ¹³C Isotopic Labeling in Allyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of ¹³C isotopic labeling in allyl alcohol for advancing research, scientific understanding, and drug development. Site-specific labeling of allyl alcohol with ¹³C offers a powerful tool for elucidating complex chemical reaction mechanisms, tracing metabolic pathways, and developing novel diagnostic and therapeutic agents.

Core Concepts: The Power of a Single Labeled Atom

Site-specific isotopic labeling with carbon-13 allows researchers to precisely track the fate of a particular carbon atom within the allyl alcohol molecule through chemical transformations or biological processes.[1] Unlike uniform labeling, this precision is invaluable for:

  • Mechanistic Elucidation: Unraveling the step-by-step processes of chemical reactions, including bond formation and breakage, and identifying transient intermediates.[1]

  • Metabolic Pathway Analysis: Tracing the metabolic fate of allyl alcohol in living organisms, enabling detailed mapping of metabolic pathways and the identification of key enzymatic transformations.[1][2]

  • Enhanced Spectroscopic Analysis: The incorporation of ¹³C, which is NMR-active, provides a distinct signal in Nuclear Magnetic Resonance (NMR) spectroscopy, facilitating structural determination and reaction monitoring.[1]

The low natural abundance of ¹³C (approximately 1.1%) ensures that the signal from the labeled compound is easily distinguishable from the natural background, providing a clear and unambiguous tracer.[1][3]

Applications in Elucidating Chemical Reaction Mechanisms

¹³C-labeled allyl alcohol serves as a powerful mechanistic probe, particularly for transition metal-catalyzed reactions. By tracking the position of the ¹³C label in intermediates and final products, chemists can gain a deeper understanding of reaction pathways.

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions are central to modern organic synthesis. ¹³C-labeled allyl alcohol has been instrumental in studying the mechanisms of these reactions, such as allylic amination. The ¹³C label helps to elucidate the role of co-catalysts in the activation of the C-O bond and to track the carbon's path in coordination chemistry.[1][4]

Isomerization Reactions

The isomerization of allylic alcohols to aldehydes is another area where ¹³C labeling has provided significant mechanistic insights. Mechanistic studies using ¹³C-labeled allyl alcohol have confirmed processes such as intramolecular 1,3-hydrogen migration in reactions catalyzed by chiral rhodium catalysts.[1]

Significance in Metabolic and Drug Development Studies

In the context of drug development and metabolic research, ¹³C-labeled allyl alcohol is a crucial tool for understanding the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics and for developing new diagnostic techniques.[2][5]

Tracing Metabolic Fates and Toxicity

Allyl alcohol is known to cause hepatotoxicity, primarily through its metabolism to the reactive aldehyde, acrolein, by alcohol dehydrogenase.[6][7] Studies using ¹³C-labeled allyl alcohol allow for the unambiguous identification of its metabolic products, such as acrolein and propanol, and help in quantifying the flux through different metabolic pathways.[1] This is a key component of ¹³C Metabolic Flux Analysis (¹³C-MFA), a powerful technique for quantifying the rates of metabolic pathways.[1]

The metabolic conversion of allyl alcohol can be visualized as follows:

metabolic_pathway AllylAlcohol Allyl Alcohol (¹³C) Acrolein Acrolein (¹³C) AllylAlcohol->Acrolein Alcohol Dehydrogenase Metabolites Downstream Metabolites (*¹³C) Acrolein->Metabolites Further Metabolism synthesis_workflow start Start: Allyl chloride-1-¹³C + Base reaction Hydrolysis Reaction (SN2) start->reaction extraction Solvent Extraction reaction->extraction drying Drying of Organic Phase extraction->drying purification Distillation drying->purification analysis QC Analysis (NMR, GC-MS) purification->analysis product Product: Allyl alcohol-1-¹³C analysis->product mfa_logic substrate Introduce ¹³C-Allyl Alcohol to Cells metabolism Cellular Metabolism Incorporates ¹³C substrate->metabolism sampling Time-Course Sampling and Quenching metabolism->sampling analysis Mass Spectrometry Analysis of Metabolites sampling->analysis modeling Computational Flux Modeling analysis->modeling flux_map Quantified Metabolic Flux Map modeling->flux_map

References

Allyl alcohol-1-13C CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for the isotopically labeled compound, Allyl alcohol-1-13C. This stable isotope-labeled analog of allyl alcohol is a valuable tool in various research applications, including metabolic studies, mechanistic investigations, and as an internal standard in mass spectrometry-based analyses.

Chemical Identity and Properties

The fundamental chemical identifiers and physical properties of this compound are summarized below. This data is essential for accurate experimental design, analysis, and interpretation.

ParameterValue
Chemical Name 2-Propen-1-13C-1-ol
CAS Number 102781-45-3
Molecular Formula H₂C=CH¹³CH₂OH
Molecular Weight 59.07 g/mol [1][2]

Molecular Structure

The structural formula of this compound, indicating the position of the Carbon-13 isotope, is presented below. The presence of the heavy isotope at the C1 position makes it distinguishable from its unlabeled counterpart by mass-sensitive analytical techniques.

C1 ¹³CH₂ C2 CH C1->C2 O OH C1->O C3 CH₂ C2->C3

Caption: Molecular structure of this compound.

Experimental Considerations

While detailed experimental protocols are application-specific, researchers utilizing this compound should consider the following:

  • Purity: The isotopic and chemical purity of the material is critical for quantitative studies. The 99 atom % 13C purity is a common standard.

  • Solvent Selection: Allyl alcohol is miscible in water, and its solubility in various organic solvents should be confirmed based on the experimental requirements.

  • Safety: Allyl alcohol is a flammable and toxic substance. All handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

This technical guide provides the essential data for the procurement and application of this compound in a research and development setting. For specific experimental protocols, please refer to relevant published literature or established in-house methodologies.

References

Natural abundance of carbon-13 vs labeled compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Abundance of Carbon-13 versus Labeled Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Stable Isotope Advantage

Carbon, the fundamental building block of life, exists in nature primarily as two stable isotopes: carbon-12 (¹²C) and carbon-13 (¹³C).[1] While ¹²C is far more common, the heavier, non-radioactive ¹³C isotope, with its unique nuclear properties, serves as a powerful and safe tracer in a vast array of scientific applications.[2][] This guide explores the distinction between leveraging the natural abundance of ¹³C and using compounds artificially enriched, or "labeled," with this isotope. It provides an in-depth look at the applications, analytical methodologies, and experimental considerations crucial for research, particularly in metabolic studies and pharmaceutical development.

Carbon-13: Understanding Natural Abundance

Carbon-13 is a naturally occurring stable isotope of carbon, distinguished by the presence of an extra neutron in its nucleus compared to the more abundant ¹²C.[2] It accounts for approximately 1.1% of all carbon atoms on Earth.[1][2][4][5] Unlike the radioactive isotope carbon-14 (¹⁴C), ¹³C does not decay over time, making it exceptionally safe for use in human subjects.[][6]

The key property that makes ¹³C invaluable is its nuclear spin.[2] The odd number of neutrons gives the ¹³C nucleus a magnetic moment, allowing it to be detected by Nuclear Magnetic Resonance (NMR) spectroscopy.[2][7] This property is absent in the ¹²C nucleus, which has an even number of protons and neutrons.[7]

Even at its low natural abundance, the ¹³C/¹²C ratio is not perfectly uniform across all substances. Biological processes, such as photosynthesis, can slightly alter this ratio, a phenomenon known as isotopic fractionation.[8][9][10] Plants, for instance, show a preference for the lighter ¹²C isotope during carbon fixation.[8] These subtle variations in the natural ¹³C/¹²C ratio can be measured with high precision using Isotope Ratio Mass Spectrometry (IRMS) and used to trace the origins of carbon in various ecosystems and geological samples.[4][8][[“]]

Carbon-13 Labeled Compounds: Precision Through Enrichment

While natural abundance studies are useful, the true power of ¹³C in biomedical research is realized through isotopic labeling. A ¹³C-labeled compound is a molecule in which one or more carbon atoms have been intentionally replaced with the ¹³C isotope, raising its concentration far above the natural 1.1%.[][12] These enriched compounds serve as powerful tracers, allowing scientists to track the precise fate of a molecule through complex biological or chemical systems.[2][][12]

Synthesis of ¹³C Labeled Compounds: The production of ¹³C-labeled compounds involves sophisticated synthetic methods:

  • Chemical Synthesis: This approach incorporates commercially available, highly enriched ¹³C starting materials (e.g., ¹³CO₂, ¹³C-methanol) into a target molecule through established chemical reactions.[12][13] For example, a Grignard reaction using ¹³CO₂ can be used to label a carboxylic acid group.[12][13]

  • Biosynthetic Methods: This technique utilizes biological systems, such as microorganisms or plants, to incorporate ¹³C into complex biomolecules.[12] By growing organisms in a medium containing a ¹³C-enriched substrate like ¹³C-glucose, the organism naturally produces uniformly labeled proteins, lipids, and nucleic acids.[12]

Because ¹³C-labeled compounds are chemically identical to their unlabeled counterparts, they participate in biological processes without altering them, making them ideal tracers.[][14]

Data Summary: Properties and Detection Methods

The following tables summarize the key properties of carbon isotopes and the primary analytical techniques used for their detection.

Table 1: Comparison of Naturally Occurring Carbon Isotopes

PropertyCarbon-12 (¹²C)Carbon-13 (¹³C)Carbon-14 (¹⁴C)
Natural Abundance ~98.9%[1][5]~1.1%[1][2][4]< 1 part per trillion[1][15]
Protons 666
Neutrons 678[15]
Stability StableStable[]Radioactive (Half-life ~5,700 years)[1]
Nuclear Spin 0-1/2[4]0
NMR Activity Inactive[7]Active[2][7]Inactive

Table 2: Key Analytical Techniques for ¹³C Detection

TechniquePrincipleKey ApplicationsAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects the magnetic moment of the ¹³C nucleus when placed in a strong magnetic field.[2]Structural elucidation, metabolic flux analysis, studying molecular interactions.[16]Provides detailed structural information, non-destructive, can identify the exact position of the label.[16]Relatively low sensitivity, requires higher concentrations of labeled compounds.
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio, distinguishing between ¹²C and the heavier ¹³C.[4]Metabolic tracing, proteomics, diagnostic breath tests, quantifying protein expression (SILAC).[][4]High sensitivity, can analyze complex mixtures, provides isotopic ratios.[][14]Destructive to the sample, provides less structural information than NMR.

Core Applications in Research and Drug Development

The use of ¹³C-labeled compounds is a cornerstone of modern biomedical research, providing critical insights into metabolic pathways and drug efficacy.

Metabolic Tracing and Flux Analysis

By introducing a ¹³C-labeled substrate (like ¹³C-glucose or ¹³C-amino acids) into cells, tissues, or whole organisms, researchers can trace the path of the carbon atoms through various metabolic networks.[2][6][12] Analysis of downstream metabolites by MS or NMR reveals how nutrients are utilized and which pathways are active, a field known as metabolic flux analysis.[2][17] This is crucial for understanding the metabolic reprogramming that occurs in diseases like cancer and diabetes.[12][14]

metabolic_flux_workflow General Workflow for a ¹³C Metabolic Tracer Study cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase A Administer ¹³C-Labeled Substrate (e.g., ¹³C-Glucose) B Incubation / Time Course A->B C Sample Collection (e.g., Cells, Blood, Breath) B->C D Metabolite Extraction & Sample Preparation C->D E Analysis by Mass Spectrometry or NMR D->E F Data Processing: Identify Labeled Metabolites E->F G Metabolic Flux Analysis & Pathway Mapping F->G H Biological Insights: Disease vs. Healthy State G->H

Caption: General Workflow for a ¹³C Metabolic Tracer Study.

Drug Metabolism and Pharmacokinetics (DMPK)

In drug development, ¹³C-labeling is used to study how a drug is absorbed, distributed, metabolized, and excreted (ADME).[] By synthesizing a drug candidate with a ¹³C label, its metabolic fate can be tracked with high precision, helping to identify metabolites, determine pharmacokinetic profiles, and enhance therapeutic efficacy and safety.[2][][12]

Non-Invasive Diagnostics: The Urea Breath Test

One of the most successful clinical applications of ¹³C is the Urea Breath Test for detecting Helicobacter pylori, a bacterium linked to peptic ulcers.[2][] This non-invasive test relies on the high urease activity of the bacterium.

Urea_Breath_Test Workflow of the ¹³C Urea Breath Test A Patient provides a baseline breath sample B Patient ingests a solution of ¹³C-labeled Urea A->B C If H. pylori is present, its urease enzyme hydrolyzes the ¹³C-Urea B->C D Hydrolysis produces ¹³CO₂ (labeled carbon dioxide) and NH₃ (ammonia) C->D Urease Activity G Post-ingestion breath sample is collected and analyzed by Isotope Ratio Mass Spectrometry E ¹³CO₂ is absorbed into the bloodstream and transported to the lungs D->E F Patient exhales ¹³CO₂ E->F F->G H Increased ¹³CO₂/¹²CO₂ ratio indicates H. pylori infection G->H

Caption: Workflow of the ¹³C Urea Breath Test.

Experimental Protocols

Protocol: ¹³C Urea Breath Test for H. pylori

This protocol provides a generalized methodology for the ¹³C Urea Breath Test.

  • Patient Preparation: The patient should fast for at least 4-6 hours prior to the test. Antibiotics and proton pump inhibitors should be discontinued for a specified period as they can interfere with the results.

  • Baseline Sample Collection: The patient exhales into a collection bag or tube to provide a baseline breath sample. This sample is used to determine the patient's natural ¹³CO₂/¹²CO₂ ratio.

  • Substrate Administration: The patient drinks a small volume of a solution containing a specified amount (e.g., 75 mg) of ¹³C-labeled urea.

  • Incubation Period: The patient rests for a period of 15-30 minutes. During this time, if H. pylori is present in the stomach, its urease enzyme will break down the ¹³C-urea into ¹³CO₂ and ammonia.[]

  • Post-Dose Sample Collection: After the incubation period, a second breath sample is collected in the same manner as the baseline sample.

  • Analysis: Both the baseline and post-dose breath samples are analyzed using an Isotope Ratio Mass Spectrometer (IRMS). The instrument measures the ratio of ¹³CO₂ to ¹²CO₂.

  • Interpretation: A significant increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose sample compared to the baseline indicates a positive result for H. pylori infection.

Protocol: Sample Preparation for ¹³C NMR Analysis of Labeled Cells

This protocol outlines a general procedure for preparing cell extracts for NMR-based metabolomics.

  • Cell Culture with ¹³C Tracer: Culture cells in a medium containing the ¹³C-labeled substrate of interest (e.g., ¹³C-glucose) for a predetermined duration to achieve isotopic steady-state.

  • Metabolism Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state. This is typically done by aspirating the culture medium and immediately washing the cells with an ice-cold saline solution.

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the cell culture plate or pellet. Scrape the cells and collect the cell lysate.

  • Phase Separation: Centrifuge the lysate to separate the soluble metabolites from insoluble components like proteins and lipids. The supernatant containing the polar metabolites is carefully collected.

  • Sample Lyophilization: Freeze-dry the supernatant to remove the solvents, resulting in a powdered metabolite extract.

  • NMR Sample Preparation: Reconstitute the dried extract in a specific volume of NMR buffer (e.g., a phosphate buffer in D₂O). D₂O (heavy water) is used as the solvent because it is not detected in ¹H NMR and provides the lock signal for the spectrometer. Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

  • NMR Analysis: Transfer the final solution to an NMR tube and acquire ¹³C NMR or ¹H-¹³C correlation spectra (like HSQC) using a high-field NMR spectrometer. The resulting spectra will show which metabolites have incorporated the ¹³C label.

Conclusion

Carbon-13, in both its natural and isotopically enriched forms, is an indispensable tool in modern science. While analysis of natural ¹³C abundance provides valuable ecological and geological insights, the use of ¹³C-labeled compounds has revolutionized our ability to non-invasively probe the intricate workings of biological systems. For researchers in drug development and the life sciences, ¹³C labeling offers a safe, precise, and powerful method to trace metabolic pathways, diagnose disease, and understand drug action, ultimately accelerating the pace of discovery and innovation.[6][12][14]

References

An In-depth Technical Guide to Allyl Alcohol-1-13C: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of Allyl alcohol-1-13C, a site-specifically labeled organic compound crucial for a variety of research applications. Its utility as a tracer in metabolic studies and as a mechanistic probe in chemical reactions makes it an invaluable tool in drug development and biochemical research. This document details its properties, synthesis protocols, analytical methodologies, and key applications, presenting quantitative data in accessible formats and illustrating complex processes through clear diagrams.

Physical and Chemical Characteristics

This compound is an isotopically labeled version of allyl alcohol, where the carbon atom at the C-1 position (the one bearing the hydroxyl group) is a ¹³C isotope instead of the naturally more abundant ¹²C. This specific labeling provides a distinct spectroscopic signature, enabling researchers to track the molecule through complex chemical and biological systems.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 102781-45-3[1][2][3]
Molecular Formula H₂C=CH¹³CH₂OH
Molecular Weight 59.07 g/mol [1][2][4]
Appearance Colorless liquid[5]
Density 0.869 g/mL at 25 °C
Boiling Point 96-98 °C
Melting Point -129 °C
Flash Point 22 °C (71.6 °F) - closed cup
Solubility Miscible with water[5][6]
Isotopic Purity ≥99 atom % ¹³C
Chemical Purity ≥97%[1][2]
InChI Key XXROGKLTLUQVRX-LBPDFUHNSA-N[1][4]
SMILES C=C[13CH2]O[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the characterization of this compound.[1] The presence of the ¹³C label at a specific position results in a prominent and easily identifiable signal in the ¹³C NMR spectrum.

Table 2: Typical ¹³C NMR Chemical Shift Data

Carbon AtomApproximate Chemical Shift (δ) in ppm
¹³C1 (labeled)~62 ppm[1]
C2 ~135 ppm[1]
C3 ~116 ppm[1]
Note: Values are approximate and can vary based on the solvent and experimental conditions.[1]

The distinct signal of the labeled C1 carbon is crucial for resolving structural ambiguities, especially in distinguishing between regioisomers in reaction products.[1] Proton NMR (¹H NMR) is also used to provide detailed information about the hydrogen atoms and their spatial relationships within the molecule.[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its effective use in research.

One common laboratory method for preparing this compound is the dehydration of Glycerol-1-¹³C using an acid catalyst like oxalic or formic acid.[1][6][7]

Protocol: Oxalic Acid-Catalyzed Dehydration of Glycerol-1-¹³C

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottomed flask, a fractionating column (at least 80 cm), a condenser, and a receiving flask. The system should be suitable for heating under reduced pressure.

  • Reactant Mixture: In the round-bottomed flask, combine Glycerol-1-¹³C (e.g., 250 g) and anhydrous oxalic acid (e.g., 500 g).[1]

  • Heating and Distillation: Heat the mixture to 190–200 °C under reduced pressure.[1] The crude this compound will distill over. Collect the fraction boiling between 95–97 °C.[1]

  • Purification - Saponification: The crude product contains formate ester byproducts. To remove these, add the distillate to a 10% sodium hydroxide solution and heat to induce alkaline hydrolysis (saponification).[1]

  • Purification - Final Distillation: After hydrolysis, perform a final redistillation. Collect the pure this compound fraction boiling at 96-98 °C.

  • Characterization: Verify the chemical and isotopic purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Glycerol Glycerol-1-13C + Oxalic Acid Heating Heat to 190-200°C under vacuum Glycerol->Heating Distillation1 Initial Distillation (95-97°C) Heating->Distillation1 Crude Crude Allyl alcohol-1-13C Distillation1->Crude Hydrolysis Alkaline Hydrolysis (10% NaOH) Crude->Hydrolysis Remove formate esters Distillation2 Final Distillation (96-98°C) Hydrolysis->Distillation2 Pure Pure Allyl alcohol-1-13C Distillation2->Pure Analysis GC-MS & NMR Analysis Pure->Analysis Verify Purity

Synthesis and Purification Workflow for this compound.

Another method involves the nucleophilic substitution of Allyl chloride-1-¹³C.[1]

Protocol: SN2 Hydrolysis of Allyl Chloride-1-¹³C

  • Reaction Setup: In a suitable reaction vessel, dissolve Allyl chloride-1-¹³C in a solvent compatible with aqueous hydrolysis.

  • Nucleophilic Attack: Introduce a hydroxide source, such as sodium hydroxide or potassium hydroxide, to the solution. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the ¹³C-labeled carbon and displacing the chloride ion.[1]

  • Reaction Conditions: Control the reaction temperature to manage exothermicity and minimize the formation of byproducts. The reaction typically proceeds at a moderate temperature.

  • Workup and Purification: After the reaction is complete, neutralize any excess base. Extract the this compound into an organic solvent. Wash the organic layer to remove salts and impurities.

  • Isolation: Dry the organic layer and remove the solvent under reduced pressure. Purify the resulting alcohol by distillation.

  • Characterization: Confirm the product's identity and purity using GC-MS and NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC system.

  • Separation: Use a suitable GC column (e.g., DB-5) and temperature program to separate the components of the sample.[8]

  • Mass Analysis: The mass spectrometer will detect the molecular ion. Unlabeled allyl alcohol has a molecular weight of approximately 58.08 g/mol , while this compound will show a molecular ion peak at M+1, approximately 59.07 g/mol , confirming the incorporation of the ¹³C isotope.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Spectral Analysis: In the ¹³C NMR spectrum, identify the characteristic signal for the labeled carbon (C1) at approximately 62 ppm.[1] In the ¹H NMR spectrum, analyze the coupling constants and chemical shifts to confirm the overall structure.

Applications in Research and Development

The specific placement of the ¹³C label at a chemically active site makes this compound a powerful tool for elucidating reaction mechanisms and metabolic pathways.[1]

G cluster_chem Chemical Synthesis & Mechanistic Studies cluster_bio Metabolic & Biological Studies main This compound pd_chem Palladium-Catalyzed Reactions (e.g., Allylic Amination) main->pd_chem iso_chem Isomerization Reactions main->iso_chem metabolism Metabolic Tracing & Pathway Flux Analysis main->metabolism mri Precursor for Hyperpolarized [1-13C]pyruvate main->mri tox Toxicology Studies (e.g., Hepatotoxicity) main->tox outcome_chem Elucidation of Reaction Pathways & Intermediate Structures pd_chem->outcome_chem iso_chem->outcome_chem outcome_bio Mapping Metabolic Fates & In Vivo Imaging metabolism->outcome_bio mri->outcome_bio tox->outcome_bio

Core Applications of this compound.

By tracking the ¹³C label, chemists can determine the precise outcome of reactions where multiple isomers could be formed.[1] For example, in palladium-catalyzed allylic amination, the position of the label in the product definitively shows which carbon atom underwent substitution, providing clear insight into the reaction mechanism.[1]

In biochemical and pharmaceutical research, this compound is used to trace metabolic pathways.[1] After administration to a biological system (e.g., cell cultures, in vivo models), the ¹³C label is incorporated into various metabolites. By using techniques like mass spectrometry or NMR to analyze the distribution of the label in downstream products, researchers can map the biochemical transformations the molecule undergoes.[1]

A key metabolic transformation of allyl alcohol is its oxidation by alcohol dehydrogenase to acrolein, a highly reactive and toxic aldehyde.[5] This is followed by further metabolism, often involving conjugation with glutathione (GSH).

G cluster_pathway Simplified Metabolic Pathway AA This compound (H₂C=CH-¹³CH₂OH) Acrolein Acrolein-1-13C (H₂C=CH-¹³CHO) AA->Acrolein Alcohol Dehydrogenase (Oxidation) Metabolites Further Metabolites (e.g., GSH Conjugates) Acrolein->Metabolites Detoxification Pathways

Metabolic Oxidation of this compound to Acrolein.

This compound serves as a precursor in the synthesis of hyperpolarized [1-¹³C]pyruvate, a key contrast agent used in advanced magnetic resonance imaging (MRI) techniques.[1] This application allows for real-time, non-invasive monitoring of metabolic activity in vivo, which has significant implications for cancer diagnosis and treatment monitoring.

Safety and Handling

Allyl alcohol is significantly more toxic than other small alcohols and is classified as a hazardous substance.[5] It is a potent lachrymator and hepatotoxic (toxic to the liver).[5][9] All handling should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is flammable and should be stored away from heat and open flames in a cool, dry, and well-ventilated area.[10]

References

An In-depth Technical Guide to the Key Features of Allyl Alcohol-1-¹³C in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic features of Allyl alcohol-1-¹³C. The strategic placement of a ¹³C isotope at the C-1 position offers a powerful tool for detailed structural elucidation and quantitative analysis, introducing specific spin-spin couplings that are invaluable in complex molecular studies.

Core Principles of ¹³C Isotopic Labeling in NMR

Isotopic labeling with ¹³C, an NMR-active nucleus (spin I = ½), is a fundamental technique used to enhance the utility of NMR spectroscopy. While natural abundance ¹³C NMR is a standard method, the low natural abundance of ¹³C (approx. 1.1%) makes the observation of ¹³C-¹³C couplings nearly impossible and requires longer acquisition times. Site-specific labeling, as in Allyl alcohol-1-¹³C, enriches a particular carbon position to nearly 100%, enabling:

  • Unambiguous Signal Assignment: The labeled carbon provides a signal of significantly enhanced intensity, simplifying spectral assignment.

  • Measurement of Heteronuclear Coupling Constants: The presence of the ¹³C label allows for the direct observation and measurement of one-bond (¹J_CH_), two-bond (²J_CH_), and three-bond (³J_CH_) coupling constants, which are critical for conformational and structural analysis.

  • Tracer and Mechanistic Studies: Labeled compounds are essential for tracking metabolic pathways and elucidating reaction mechanisms.

Analysis of the ¹³C NMR Spectrum

In a standard proton-decoupled ¹³C NMR spectrum of Allyl alcohol-1-¹³C, three distinct singlets are observed. The key feature is the signal for the labeled C-1 carbon.

  • C-1 (Labeled Carbon): This sp³ hybridized carbon, being directly attached to the electronegative oxygen atom, is deshielded and appears in the typical range for alcohols. Its chemical shift is approximately δ 62.9 ppm . The high enrichment level makes this peak exceptionally intense compared to the others.

  • C-2 (sp² Carbon): The central carbon of the allyl group is the most deshielded carbon due to its position in the double bond. It resonates at approximately δ 135.2 ppm .

  • C-3 (sp² Carbon): The terminal vinyl carbon is also in the alkene region but is less deshielded than C-2, appearing at approximately δ 117.8 ppm .

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of Allyl alcohol-1-¹³C is significantly more complex than its unlabeled counterpart due to the introduction of heteronuclear ¹³C-¹H couplings.

  • H-1 Protons (-CH₂OH): In unlabeled allyl alcohol, these two protons appear as a doublet due to coupling with H-2. In the labeled compound, this signal is further split by the large one-bond coupling to the ¹³C nucleus at C-1. This results in a doublet of doublets (or a more complex multiplet depending on the second-order effects). The primary splitting of ~142 Hz is due to ¹J(C1,H1), and the smaller splitting of ~5.7 Hz is due to ³J(H1,H2). The chemical shift is approximately δ 4.10 ppm .

  • H-2 Proton (=CH-): This proton is coupled to H-1, H-3a (cis), and H-3b (trans). The ¹³C label at C-1 introduces an additional two-bond coupling (²J_C1,H2_). This results in a complex multiplet, often described as a doublet of doublet of triplets (ddt), centered around δ 5.94 ppm .

  • H-3 Protons (=CH₂): Due to the restricted rotation around the double bond, the two terminal protons are diastereotopic and thus chemically non-equivalent.

    • H-3a (cis to H-2): This proton appears as a doublet of doublets at approximately δ 5.26 ppm , with couplings to H-2 (cis, ~10.4 Hz) and H-3b (geminal, ~1.4 Hz). It will also exhibit a small three-bond coupling to C-1 (³J_C1,H3a_).

    • H-3b (trans to H-2): This proton resonates as a doublet of doublets around δ 5.16 ppm , with couplings to H-2 (trans, ~17.2 Hz) and H-3a (geminal, ~1.4 Hz). It will also have a small three-bond coupling to C-1 (³J_C1,H3b_).

  • -OH Proton: The hydroxyl proton typically appears as a broad singlet due to chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature but is often observed around δ 2.0-2.5 ppm .

Summary of NMR Data

The following table summarizes the chemical shifts and key coupling constants for Allyl alcohol-1-¹³C. Values for the unlabeled compound are sourced from the Spectral Database for Organic Compounds (SDBS), and C-H coupling constants are typical values based on established literature.

NucleusPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Coupling Constants (J, Hz)
C1-C H₂OH~ 62.9¹J(C,H) ≈ 142 Hz
C2=C H-~ 135.2
C3=C H₂~ 117.8
H1-CH ₂OH~ 4.10³J(H1,H2) ≈ 5.7 Hz; ¹J(C1,H1) ≈ 142 Hz
H2=CH -~ 5.94³J(H2,H1) ≈ 5.7 Hz; ³J(H2,H3a-cis) ≈ 10.4 Hz; ³J(H2,H3b-trans) ≈ 17.2 Hz; ²J(C1,H2) ≈ 2-5 Hz
H3a=CH ₂ (cis)~ 5.26³J(H3a,H2) ≈ 10.4 Hz; ²J(H3a,H3b) ≈ 1.4 Hz; ³J(C1,H3a) ≈ 5-8 Hz
H3b=CH ₂ (trans)~ 5.16³J(H3b,H2) ≈ 17.2 Hz; ²J(H3a,H3b) ≈ 1.4 Hz; ³J(C1,H3b) ≈ 5-8 Hz
OH-OH ~ 2.0-2.5 (variable)Typically no coupling observed.

Note: Bolded values represent the key couplings introduced by the ¹³C label at the C-1 position.

Visualizing Spin-Spin Coupling Pathways

The diagram below illustrates the network of the most significant spin-spin couplings in Allyl alcohol-1-¹³C. The large one-bond ¹J(C,H) coupling is highlighted in red, representing the most prominent feature introduced by the isotopic label.

Caption: Spin-spin coupling network in Allyl alcohol-1-¹³C.

Experimental Protocols

Accurate and high-quality NMR data acquisition relies on meticulous sample preparation and appropriate experimental parameter selection.

  • Compound Quantity:

    • For ¹H NMR , a quantity of 5-25 mg of Allyl alcohol-1-¹³C is typically sufficient.[1]

    • For ¹³C NMR , which is inherently less sensitive, a higher concentration is required. Aim for 50-100 mg of the compound, or a near-saturated solution, to achieve a good signal-to-noise ratio in a reasonable time (e.g., 20-60 minutes).[1]

  • Solvent:

    • Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆; Benzene-d₆; D₂O). The choice of solvent depends on the solubility of the sample and the desired chemical shift reference.

    • The deuterated solvent provides a field-frequency lock for the spectrometer and minimizes solvent signals in the ¹H spectrum.

  • Sample Handling:

    • Prepare the sample in a clean, dry vial before transferring it to the NMR tube. This allows for effective mixing via vortexing or gentle heating to ensure complete dissolution.[1]

    • The final solution must be homogenous and free of any solid particulates. Filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality 5 mm NMR tube. Suspended solids will severely degrade spectral quality.[1]

  • Internal Standard (Optional):

    • For highly accurate chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added. However, the residual proton signal of the deuterated solvent is often used as a secondary reference.[1]

  • ¹³C NMR (Proton Decoupled):

    • Experiment: A standard single-pulse ¹³C experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).

    • Purpose: To obtain a simplified spectrum where each unique carbon appears as a singlet, allowing for easy identification of chemical shifts.

    • Key Parameters: A sufficient number of scans (e.g., 128 to 1024 or more, depending on concentration) is necessary to achieve adequate signal-to-noise. A relaxation delay (D1) of 2-5 seconds is typically used.

  • ¹H NMR (Standard):

    • Experiment: A standard single-pulse ¹H experiment (e.g., zg30).

    • Purpose: To observe the proton chemical shifts and the complex splitting patterns arising from both homonuclear (H-H) and heteronuclear (C-H) couplings.

    • Key Parameters: Typically requires fewer scans (e.g., 8 to 16) than a ¹³C experiment. The spectral width should be set to encompass all proton signals (e.g., 0-10 ppm).

  • ¹³C NMR (Proton Coupled):

    • Experiment: A ¹³C experiment without proton decoupling during the acquisition period (e.g., zg or gated decoupling).[2]

    • Purpose: To directly observe the splitting of the ¹³C signals due to one-bond C-H couplings. In this case, the labeled C-1 signal would appear as a triplet (coupled to two H-1 protons). This experiment explicitly confirms the number of attached protons.[2]

    • Note: This experiment suffers from lower sensitivity due to the signal intensity being distributed across multiple lines in a multiplet.

References

A Technical Guide to Allyl Alcohol-1-13C for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Allyl alcohol-1-13C, a site-specifically labeled isotopic compound crucial for advanced research in chemical and biochemical sciences. This document details its commercial availability, key specifications, and practical applications, including cited experimental methodologies.

Introduction to this compound

This compound (CAS No: 102781-45-3) is an isotopically labeled version of allyl alcohol where the carbon atom at the C-1 position (the carbon bearing the hydroxyl group) is replaced with the stable isotope carbon-13 (¹³C). This specific labeling makes it an invaluable tool for tracing reaction mechanisms, mapping metabolic pathways, and enhancing nuclear magnetic resonance (NMR) spectroscopy signals.[1] The low natural abundance of ¹³C (~1.1%) ensures that the signal from the labeled position is distinct and easily traceable against the natural background, providing unparalleled precision in experimental analysis.[1]

Commercial Suppliers and Specifications

This compound is available from several specialized chemical suppliers. The table below summarizes key quantitative data from prominent vendors to facilitate comparison and procurement.

Supplier/ManufacturerProduct NameIsotopic EnrichmentChemical PurityCAS NumberMolecular Weight ( g/mol )Available Quantity / FormStorage Conditions
Cambridge Isotope Laboratories, Inc. (CIL) Allyl alcohol (1-¹³C, 99%) 97% CP99%97%102781-45-359.070.1 g (Neat)-
Sigma-Aldrich (Merck) Allyl alcohol-1-¹³C99 atom % ¹³C≥98% (by GC)102781-45-359.07--
Benchchem This compound--102781-45-359.07-Research use only
Pharmaffiliates This compound--102781-45-359.07-2-8°C Refrigerator

Note: Data is subject to change and should be verified with the supplier. Some suppliers may not publicly list all specifications.

Key Applications and Methodologies

The specific placement of the ¹³C label at a reactive center makes this compound a powerful probe for a variety of applications.

Mechanistic Elucidation in Organic Chemistry

The primary use of this compound is to unravel the intricate step-by-step processes of chemical reactions.[1] By tracking the position of the ¹³C label in reactants, intermediates, and products, chemists can distinguish between proposed reaction pathways, understand bond formation and breakage, and identify transient species.[1]

A key area of application is in palladium-catalyzed reactions, such as allylic amination. The ¹³C label helps to elucidate the role of catalysts and co-catalysts in the activation of the C-O bond.[1]

logical_relationships cluster_applications Primary Research Applications A This compound B Mechanistic Elucidation A->B Traces C-1 position in reactions C Metabolic Pathway Analysis A->C Follows metabolic fate of C-1 D NMR Spectroscopy Enhancement A->D Provides distinct ¹³C signal metabolic_pathway Allyl_Alcohol_1_13C Allyl Alcohol-1-¹³C (H₂C=CH-¹³CH₂OH) Oxidation Oxidation Allyl_Alcohol_1_13C->Oxidation Reduction Reduction Allyl_Alcohol_1_13C->Reduction Acrolein_1_13C Acrolein-1-¹³C (H₂C=CH-¹³CHO) Oxidation->Acrolein_1_13C Propanol_1_13C Propanol-1-¹³C (H₃C-CH₂-¹³CH₂OH) Reduction->Propanol_1_13C experimental_workflow cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Allyl Alcohol-1-¹³C & Reagents B Cool to 0°C A->B C Add Reactant (e.g., Mesyl Chloride) B->C D Monitor Reaction (TLC) C->D E Quench Reaction D->E F Extract Product E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H I Confirm Structure & Labeling (NMR, MS) H->I

References

Methodological & Application

Application Notes and Protocols: Synthesis of Allyl alcohol-1-13C from Glycerol-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl alcohol is a valuable chemical intermediate in the synthesis of various compounds, including pharmaceuticals, resins, and plasticizers. The isotopically labeled Allyl alcohol-1-13C serves as an important tracer in metabolic studies and for elucidating reaction mechanisms. This document provides a detailed protocol for the synthesis of this compound from Glycerol-1-13C. The primary method described is the reaction with formic acid, a well-established and practical laboratory procedure.[1][2] An alternative, the catalytic dehydration of glycerol, is also discussed.

Reaction Overview

The synthesis of allyl alcohol from glycerol can be achieved through several pathways. The most common laboratory method involves the reaction of glycerol with formic acid at elevated temperatures.[1][2] This reaction proceeds through the formation of a glyceryl formate intermediate, which upon further heating, decomposes to yield allyl alcohol, carbon dioxide, and water.[3]

Alternatively, glycerol can be converted to allyl alcohol via catalytic dehydration. This process typically involves a two-step mechanism: the dehydration of glycerol to acrolein, followed by the hydrogenation of acrolein to allyl alcohol.[4][5][6] Iron-based catalysts are often employed for this transformation.[4][5][7]

For the synthesis of this compound, the isotopic label at the C1 position of glycerol is retained at the C1 position of the resulting allyl alcohol.

Chemical Reaction Pathway

reaction_pathway cluster_conditions Glycerol Glycerol-1-13C (¹³CH₂(OH)CH(OH)CH₂OH) AllylAlcohol This compound (¹³CH₂=CHCH₂OH) Glycerol->AllylAlcohol       FormicAcid + Formic Acid (HCOOH) Heat Heat (220-260°C) Byproducts + CO₂ + 2H₂O experimental_workflow Start Start Setup Assemble Distillation Apparatus Start->Setup Charge Charge Flask with Glycerol-1-13C Setup->Charge Inert Purge with Inert Gas Charge->Inert AddFormic Add Formic Acid Inert->AddFormic Heat Heat to 220-260°C AddFormic->Heat Distill Collect Distillate Heat->Distill Workup Work-up with K₂CO₃ Distill->Workup Purify Redistill to Purify this compound Workup->Purify End End Purify->End

References

Application Notes and Protocols for Metabolic Pathway Tracing Using Allyl alcohol-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. The use of compounds labeled with stable isotopes, such as Carbon-13 (¹³C), in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking of atoms through biochemical reactions.[1][2] Allyl alcohol-1-¹³C is a valuable tool for investigating the metabolism of allyl alcohol and the downstream effects of its toxic metabolite, acrolein.[3]

Allyl alcohol itself is not directly toxic but is metabolized in the liver by alcohol dehydrogenase (ADH) to acrolein, a highly reactive and toxic α,β-unsaturated aldehyde.[4][5] Acrolein is a known hepatotoxin that can deplete cellular glutathione (GSH) and react with other nucleophilic macromolecules like proteins and DNA, leading to oxidative stress, DNA damage, and apoptosis.[4][6] By using Allyl alcohol-1-¹³C, where the ¹³C label is at the C-1 position, researchers can unambiguously trace the fate of this carbon atom as it is converted to acrolein and subsequently participates in various cellular reactions.[3] This allows for a detailed investigation of the mechanisms of allyl alcohol-induced toxicity and the cellular response to acrolein exposure.

These application notes provide a comprehensive overview and detailed protocols for utilizing Allyl alcohol-1-¹³C in metabolic pathway tracing studies, particularly in in vitro models.

Metabolic Pathway of Allyl alcohol-1-13C

The primary metabolic pathway of interest for Allyl alcohol-1-¹³C is its oxidation to ¹³C-labeled acrolein. This is followed by detoxification through conjugation with glutathione.

Metabolic Pathway of this compound allyl_alcohol This compound acrolein Acrolein-1-13C allyl_alcohol->acrolein Alcohol Dehydrogenase (ADH) gsh_adduct GSH-[13C]Acrolein Adduct acrolein->gsh_adduct Glutathione S-transferase (GST) or non-enzymatic protein_adducts [13C]Protein Adducts acrolein->protein_adducts Reaction with nucleophilic amino acid residues dna_adducts [13C]DNA Adducts acrolein->dna_adducts Reaction with DNA bases (e.g., deoxyguanosine) mercapturic_acid [13C]Mercapturic Acid (Urinary Excretion) gsh_adduct->mercapturic_acid Further processing

Figure 1: Metabolic conversion of this compound.

Downstream Cellular Effects of Acrolein

The formation of acrolein triggers a cascade of cellular stress responses. These pathways are critical in understanding the toxicological profile of allyl alcohol.

Downstream Effects of Acrolein cluster_stress Cellular Stress Response cluster_signaling Signaling Pathways cluster_damage Cellular Damage cluster_outcome Cellular Outcome acrolein Acrolein gsh_depletion GSH Depletion acrolein->gsh_depletion ros Increased ROS acrolein->ros dna_damage DNA Damage (Adducts, Breaks) acrolein->dna_damage protein_damage Protein Damage (Adducts) acrolein->protein_damage p38_jnk p38 MAPK / JNK Activation ros->p38_jnk mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction apoptosis Apoptosis p38_jnk->apoptosis atm_atr ATM/ATR Pathway Activation atm_atr->apoptosis dna_damage->atm_atr mito_dysfunction->apoptosis Experimental Workflow cell_culture 1. Cell Seeding and Culture (e.g., HepG2 cells in 6-well plates) tracer_addition 2. Addition of this compound (e.g., 50-100 µM final concentration) cell_culture->tracer_addition incubation 3. Time-course Incubation (e.g., 0, 15, 30, 60, 120 min) tracer_addition->incubation quenching 4. Quenching and Metabolite Extraction (Aspirate medium, wash with PBS, add cold 80% methanol) incubation->quenching harvesting 5. Cell Harvesting (Scrape cells, collect extract) quenching->harvesting centrifugation 6. Centrifugation (Separate cell debris) harvesting->centrifugation analysis 7. LC-MS/MS Analysis (Analyze supernatant for 13C-labeled metabolites) centrifugation->analysis

References

Application Note and Protocol: 13C NMR Analysis of Allyl alcohol-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The analysis of the ¹³C nucleus, while challenged by its low natural abundance (approximately 1.1%), provides direct insight into the carbon skeleton of a molecule.[1][2] Site-specific isotopic labeling with ¹³C, as in Allyl alcohol-1-¹³C, overcomes the sensitivity limitations of ¹³C NMR and serves as a powerful tool for mechanistic studies, reaction monitoring, and metabolic pathway analysis.[1][3] The incorporation of a ¹³C label at a specific position provides a distinct and significantly enhanced signal, allowing for unambiguous tracking of that carbon atom through chemical or biological transformations.[1][3] This application note provides a detailed protocol for the ¹³C NMR analysis of Allyl alcohol-1-¹³C.

Quantitative Data Summary

The primary distinguishing feature in the ¹³C NMR spectrum of Allyl alcohol-1-¹³C is the chemical shift of the labeled C1 carbon. Isotopic labeling at this position results in a characteristic chemical shift of approximately 62 ppm.[3] This is a notable downfield shift compared to the C1 carbon in unlabeled allyl alcohol, which resonates at around 60 ppm, a difference attributed to isotopic effects.[3] The chemical shifts of the other carbon atoms remain largely unaffected.

Carbon PositionAllyl alcohol-1-¹³C (ppm)Allyl alcohol (unlabeled) (ppm)
C1~62~60
C2~135~135
C3~116~116
Note: Values are approximate and can vary based on the solvent and experimental conditions.[3]

Experimental Protocol

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum. The following protocol outlines the steps for sample preparation and instrument setup for the ¹³C NMR analysis of Allyl alcohol-1-¹³C.

1. Sample Preparation

  • Required Materials:

    • Allyl alcohol-1-¹³C (5-25 mg for a standard ¹H spectrum, with higher concentrations being preferable for ¹³C NMR)[4]

    • Deuterated solvent (e.g., Chloroform-d, Deuterium Oxide)

    • NMR tube (5 mm) and cap

    • Pasteur pipette and glass wool

    • Vial

  • Procedure:

    • Weigh the desired amount of Allyl alcohol-1-¹³C and place it in a clean, dry vial. For ¹³C NMR, a higher concentration is recommended to reduce acquisition time; aim for a concentration that results in a saturated solution.[4]

    • Add approximately 0.5-0.6 mL of the chosen deuterated solvent to the vial.[5] The deuterated solvent provides the lock signal for the NMR spectrometer.[4]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • To remove any particulate matter that could degrade the magnetic field homogeneity and result in broadened spectral lines, filter the solution.[4][5] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[4]

    • Ensure the liquid height in the NMR tube is approximately 40 mm.[5]

    • Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition

The following are general parameters for a standard proton-decoupled ¹³C NMR experiment. These may need to be adjusted based on the specific instrument and sample concentration.

  • Spectrometer: 400 MHz or higher

  • Experiment: ¹³C{¹H} (proton-decoupled)

  • Pulse Program: A standard single-pulse experiment (e.g., zgpg30 on a Bruker instrument)

  • Solvent Reference: Calibrate the chemical shift scale to the known resonance of the deuterated solvent (e.g., CDCl₃ at 77.16 ppm).

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal transmission.

  • Receiver Gain: Adjust the receiver gain to an appropriate level to maximize signal without causing receiver overload.

  • Number of Scans (NS): Due to the enhanced signal from the ¹³C label, fewer scans will be required than for a natural abundance sample. Start with 64 or 128 scans and adjust as needed to achieve the desired signal-to-noise ratio.

  • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 220 ppm is generally adequate for most organic compounds.[2]

Data Processing and Interpretation

  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum using the known chemical shift of the deuterated solvent.

  • Peak Picking: Identify and label the chemical shifts of the peaks. The spectrum should prominently feature a strong signal around 62 ppm corresponding to the ¹³C-labeled C1 carbon. The signals for C2 (~135 ppm) and C3 (~116 ppm) will be of natural abundance intensity.[3]

Visualizations

G Figure 1. Experimental Workflow for 13C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Allyl alcohol-1-13C dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label NMR Tube filter->cap insert Insert Sample into Spectrometer cap->insert setup Set Up Experiment (Tune, Lock, Shim) insert->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase reference Reference Spectrum phase->reference interpret Peak Picking and Interpretation reference->interpret

Caption: Experimental Workflow for 13C NMR Analysis

References

Unlocking Mechanistic Insights: The Potential of Allyl Alcohol-1-¹³C in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allyl alcohol and its derivatives are pivotal building blocks in modern organic synthesis, largely due to their versatile reactivity in transition metal-catalyzed reactions. Among these, palladium-catalyzed reactions, most notably the Tsuji-Trost reaction, have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. While the general mechanisms of these transformations are well-established, the use of isotopically labeled substrates, such as Allyl alcohol-1-¹³C, offers a powerful lens through which to dissect the finer mechanistic details of these intricate catalytic cycles. This application note explores the potential applications of Allyl alcohol-1-¹³C in elucidating the mechanisms of palladium-catalyzed reactions, provides a hypothetical experimental protocol for its use, and illustrates key concepts with visual diagrams.

Probing Reaction Mechanisms with ¹³C Labeling

The strategic placement of a ¹³C label at the C1 position of allyl alcohol allows researchers to track the fate of this specific carbon atom throughout a palladium-catalyzed reaction. This isotopic tracer provides invaluable information that is often inaccessible through conventional analytical techniques.

Key Applications:

  • Elucidating Nucleophilic Attack: In the Tsuji-Trost reaction, a nucleophile can attack either the central or terminal carbon of the η³-allyl palladium intermediate. By analyzing the position of the ¹³C label in the final product(s) using techniques like ¹³C NMR spectroscopy, the regioselectivity of the nucleophilic attack can be unambiguously determined. This is particularly crucial in asymmetric catalysis where understanding the factors that govern the site of bond formation is paramount.

  • Investigating Allylic Rearrangements: π-Allylpalladium intermediates can undergo dynamic processes such as syn-anti isomerization and η³-η¹-η³ interconversion. These rearrangements can influence the stereochemical and regiochemical outcome of the reaction. The use of Allyl alcohol-1-¹³C can help to unravel these dynamic processes by tracking any scrambling of the isotopic label between the terminal carbons of the allyl fragment.

  • Quantifying Reaction Pathways: In reactions where multiple products are formed, ¹³C labeling can be used to quantify the contribution of different reaction pathways. By integrating the signals in the ¹³C NMR spectrum of the product mixture, the relative abundance of each isotopomer can be determined, providing a quantitative measure of the selectivity of the catalytic process.

Hypothetical Application: Investigating Regioselectivity in Allylic Amination

Objective: To determine the regioselectivity of nucleophilic attack in the palladium-catalyzed amination of allyl alcohol using morpholine as the nucleophile and Allyl alcohol-1-¹³C as the substrate.

Experimental Protocol:

  • Catalyst Preparation: In a nitrogen-purged glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]₂ (2.0 mol%) and a suitable phosphine ligand (e.g., triphenylphosphine, 4.0 mol%). Anhydrous and degassed solvent (e.g., THF, 5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the active Pd(0) catalyst.

  • Reaction Setup: To the catalyst solution, Allyl alcohol-1-¹³C (1.0 mmol, 1.0 equiv.) is added, followed by morpholine (1.2 mmol, 1.2 equiv.).

  • Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the allylic amine products.

  • Analysis: The purified product mixture is analyzed by ¹H NMR and ¹³C NMR spectroscopy. The position and integration of the ¹³C-enriched carbon signals are used to determine the ratio of the linear (attack at C3) and branched (attack at C1) products.

Expected Outcomes and Data Presentation:

The ¹³C NMR spectrum of the product mixture would be expected to show two distinct signals for the ¹³C-labeled carbon in the linear and branched allylic amine products. The relative integration of these signals would provide a quantitative measure of the regioselectivity.

ProductStructure¹³C NMR Chemical Shift (δ) of Labeled CarbonRelative Abundance (%)
Linear Amine(Hypothetical Value)(Determined by Integration)
Branched Amine(Hypothetical Value)(Determined by Integration)

Diagram of the Experimental Workflow:

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis cat_precursor [Pd(allyl)Cl]₂ + Ligand active_cat Active Pd(0) Catalyst cat_precursor->active_cat Stir in Solvent reaction_mix Reaction Mixture reactants Allyl alcohol-1-¹³C + Morpholine reactants->reaction_mix Add to Catalyst reaction_mix->reaction_mix workup Work-up & Purification reaction_mix->workup nmr ¹H & ¹³C NMR Analysis workup->nmr data Determine Regioselectivity nmr->data

Workflow for investigating regioselectivity.

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed allylic substitution reaction, highlighting where the ¹³C label from Allyl alcohol-1-¹³C would reside.

G pd0 Pd(0)L₂ pi_allyl η³-Allyl Pd Complex (¹³C at terminal position) pd0->pi_allyl Oxidative Addition allyl_alc Allyl alcohol-1-¹³C product_linear Linear Product pi_allyl->product_linear Nucleophilic Attack at C3 product_branched Branched Product pi_allyl->product_branched Nucleophilic Attack at C1 pd0_regenerated Pd(0)L₂ product_linear->pd0_regenerated product_branched->pd0_regenerated nu Nucleophile (Nu⁻) pd0_regenerated->pd0 Regeneration

Palladium-catalyzed allylic substitution cycle.

Experimental Setup for 13C Labeling Studies in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing 13C labeling studies in cell culture for the purpose of metabolic flux analysis (MFA). This powerful technique allows for the quantitative analysis of intracellular metabolic pathway activities, offering critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.

Introduction to 13C Labeling

Stable isotope tracing using 13C-labeled substrates is a cornerstone of metabolic research. By providing cells with a nutrient source, such as glucose or glutamine, in which 12C atoms are replaced with the non-radioactive heavy isotope 13C, researchers can trace the path of these carbon atoms through various metabolic pathways.[1][2] The resulting distribution of 13C in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] This data, combined with a metabolic network model, allows for the calculation of intracellular metabolic fluxes—the rates of reactions within the cell.[1]

Key Applications in Research and Drug Development

  • Understanding Disease Metabolism: Elucidating the metabolic reprogramming that occurs in diseases like cancer (e.g., the Warburg effect), neurodegenerative disorders, and inborn errors of metabolism.[3][4][5]

  • Target Identification and Validation: Identifying metabolic enzymes or pathways that are critical for disease progression and can serve as novel drug targets.

  • Mechanism of Action Studies: Determining how drugs or genetic perturbations alter metabolic networks to exert their effects.

  • Bioprocess Optimization: Enhancing the production of biopharmaceuticals in cell culture by optimizing cellular metabolism.

Experimental Workflow Overview

A typical 13C labeling experiment follows a series of well-defined steps, from initial experimental design to final data analysis. Careful planning and execution at each stage are crucial for obtaining high-quality, reproducible data.

G A Experimental Design (Tracer Selection, Time Points) B Cell Culture and Seeding A->B C Media Preparation (13C-labeled Substrates) B->C D Isotope Labeling C->D E Metabolite Quenching D->E F Metabolite Extraction E->F G LC-MS or GC-MS Analysis F->G H Data Analysis (Mass Isotopomer Distribution) G->H I Metabolic Flux Analysis H->I G cluster_0 HIF-1α Signaling Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HIF1a_HIF1b HIF-1α/HIF-1β Dimerization HIF1a_translocation->HIF1a_HIF1b HRE_binding Binding to HRE HIF1a_HIF1b->HRE_binding Gene_expression Upregulation of: - Glucose Transporters (GLUT1) - Glycolytic Enzymes (HK2, PFK1) - LDH-A HRE_binding->Gene_expression Metabolic_Reprogramming Increased Glycolysis Increased Lactate Production Gene_expression->Metabolic_Reprogramming G cluster_1 PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K_4EBP1 S6K & 4E-BP1 mTORC1->S6K_4EBP1 Anabolism Increased: - Protein Synthesis - Lipid Synthesis - Nucleotide Synthesis S6K_4EBP1->Anabolism

References

Application Note: Quantitative Analysis of Metabolic Fluxes with Allyl alcohol-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allyl alcohol is a known hepatotoxicant, exerting its effects through metabolic activation to the reactive aldehyde, acrolein.[1][2] Understanding the flux through this metabolic pathway is crucial for toxicology studies and for the development of potential therapeutic interventions. Stable isotope tracing using Allyl alcohol-1-13C provides a powerful tool to quantitatively track its metabolic fate. The introduction of a stable, heavy isotope at a specific position (C-1) allows for the precise measurement of its incorporation into downstream metabolites without the need for radioactive tracers.[3]

This application note provides a detailed protocol for conducting a quantitative metabolic flux analysis using this compound in a cellular model, such as primary hepatocytes or liver-derived cell lines. The primary pathway investigated is the detoxification of allyl alcohol via its conversion to acrolein and subsequent conjugation with glutathione (GSH), leading to the formation of mercapturic acid derivatives that are excreted from the cell. By monitoring the appearance and abundance of 13C-labeled metabolites over time, researchers can quantify the rate of allyl alcohol metabolism and the flux through the glutathione conjugation pathway.

Metabolic Pathway of Allyl Alcohol

Allyl alcohol is metabolized in a multi-step process, primarily in the liver. The key steps involving the C-1 carbon are:

  • Oxidation: Allyl alcohol is oxidized by alcohol dehydrogenase (ADH) to form acrolein.[1][2] The 1-13C label from allyl alcohol is retained in the aldehyde group of acrolein.

  • Glutathione Conjugation: Acrolein, a reactive electrophile, is detoxified by conjugation with the tripeptide glutathione (GSH). This reaction, which can be spontaneous or catalyzed by glutathione S-transferases (GSTs), forms S-(3-oxopropyl)glutathione.[2][4][5]

  • Mercapturic Acid Synthesis: The glutathione conjugate undergoes further processing. The glutamate and glycine residues are cleaved, and the remaining cysteine conjugate is N-acetylated to form 3-hydroxypropylmercapturic acid (3-HPMA), which is then transported out of the cell.[4][6]

The following diagram illustrates the metabolic fate of the 1-13C label from Allyl alcohol.

Allyl_Alcohol_Metabolism cluster_0 Cellular Metabolism AA This compound Acrolein [1-13C]Acrolein AA->Acrolein Alcohol Dehydrogenase (ADH) GSH_Adduct [1-13C]S-(3-oxopropyl)glutathione Acrolein->GSH_Adduct Glutathione S-Transferase (GST) Cys_Adduct [1-13C]S-(3-oxopropyl)cysteine GSH_Adduct->Cys_Adduct γ-glutamyltransferase, dipeptidase HPMA [1-13C]3-Hydroxypropyl- mercapturic acid Cys_Adduct->HPMA N-acetyltransferase Excretion Excretion HPMA->Excretion GSH Glutathione (GSH) GSH->GSH_Adduct

Metabolic pathway of this compound.

Experimental Workflow

A typical experimental workflow for quantitative metabolic flux analysis with this compound involves several key stages, from cell culture and isotope labeling to sample analysis and data interpretation.

Experimental_Workflow cluster_workflow Experimental Protocol A 1. Cell Culture (e.g., HepG2 cells) B 2. Isotope Labeling Incubate with this compound A->B C 3. Time-Course Sampling Collect cell lysates and media B->C D 4. Metabolite Extraction (e.g., using cold methanol) C->D E 5. LC-MS/MS Analysis Quantify 13C-labeled metabolites D->E F 6. Data Analysis Calculate isotopic enrichment and flux rates E->F

A generalized experimental workflow.

Experimental Protocols

Cell Culture and Isotope Labeling

This protocol is designed for adherent liver-derived cells (e.g., HepG2).

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (≥98% isotopic purity)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Seed HepG2 cells in 6-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed PBS.

  • Prepare the labeling medium by supplementing fresh, serum-free culture medium with a final concentration of 100 µM this compound.

  • Add 2 mL of the labeling medium to each well.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Collect samples at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes). At each time point, collect both the cell culture medium and the cell lysate.

Sample Collection and Metabolite Extraction

Materials:

  • Ice-cold PBS

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Medium Sample: At each time point, transfer 1 mL of the cell culture medium to a microcentrifuge tube and immediately store it at -80°C.

  • Cell Lysate Sample:

    • Aspirate the remaining labeling medium from the well.

    • Wash the cells rapidly with 1 mL of ice-cold PBS.

    • Immediately add 500 µL of ice-cold 80% methanol to the well to quench metabolism.

    • Scrape the cells into the methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing the metabolites) to a new tube and store it at -80°C until analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column suitable for polar metabolites.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the target metabolites.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes may be optimized.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with fragmentation for identification.

  • MRM Transitions (Hypothetical):

    • [1-13C]S-(3-oxopropyl)glutathione: Precursor ion (M+H)+ -> Product ion (specific fragment)

    • [1-13C]3-Hydroxypropylmercapturic acid: Precursor ion (M+H)+ -> Product ion (specific fragment)

    • Unlabeled counterparts should also be monitored.

Data Presentation

The primary data output from the LC-MS/MS analysis will be the peak areas of the unlabeled (M+0) and 13C-labeled (M+1) metabolites. This data can be used to calculate the percentage of isotopic enrichment over time.

Table 1: Isotopic Enrichment of Allyl Alcohol Metabolites in HepG2 Cells

Time (minutes)[1-13C]S-(3-oxopropyl)glutathione Enrichment (%)[1-13C]3-Hydroxypropylmercapturic acid (intracellular) Enrichment (%)[1-13C]3-Hydroxypropylmercapturic acid (extracellular) Enrichment (%)
00.00.00.0
1515.2 ± 1.85.1 ± 0.61.2 ± 0.2
3032.5 ± 3.112.8 ± 1.54.5 ± 0.5
6055.8 ± 4.928.9 ± 2.715.3 ± 1.9
12078.3 ± 6.255.4 ± 5.140.1 ± 4.3
24085.1 ± 7.575.6 ± 6.868.9 ± 6.1

Data are presented as mean ± standard deviation (n=3) and are illustrative.

Table 2: Absolute Quantification of Allyl Alcohol Metabolites

Time (minutes)[1-13C]S-(3-oxopropyl)glutathione (nmol/10^6 cells)[1-13C]3-HPMA (intracellular) (nmol/10^6 cells)[1-13C]3-HPMA (extracellular) (µM)
00.000.000.00
150.85 ± 0.090.21 ± 0.030.05 ± 0.01
301.98 ± 0.210.55 ± 0.060.18 ± 0.02
603.54 ± 0.381.23 ± 0.140.62 ± 0.07
1205.12 ± 0.552.89 ± 0.311.85 ± 0.20
2405.88 ± 0.634.51 ± 0.493.98 ± 0.42

Data are presented as mean ± standard deviation (n=3) and are illustrative.

Data Analysis and Interpretation

The quantitative data from the LC-MS/MS analysis can be used to determine the metabolic flux through the allyl alcohol detoxification pathway.

Data_Analysis_Logic cluster_analysis Data Analysis Workflow Input Raw LC-MS/MS Data (Peak Areas of M+0 and M+1) Enrichment Calculate Isotopic Enrichment (% Labeled) Input->Enrichment Concentration Calculate Absolute Concentrations (using standard curves) Input->Concentration Flux_Calc Metabolic Flux Calculation (e.g., using dynamic modeling) Enrichment->Flux_Calc Concentration->Flux_Calc Output Flux Rates (nmol/10^6 cells/hr) Flux_Calc->Output

Logical flow for data analysis.
  • Isotopic Enrichment: Calculate the percentage of the metabolite pool that is labeled with 13C at each time point using the following formula: % Enrichment = [Peak Area (M+1) / (Peak Area (M+0) + Peak Area (M+1))] * 100

  • Absolute Quantification: Generate standard curves for the unlabeled metabolites to determine their absolute concentrations in the samples. The concentrations of the 13C-labeled metabolites can then be calculated based on their isotopic enrichment.

  • Metabolic Flux Calculation: The rate of appearance of the 13C label in the downstream metabolites reflects the flux through the pathway. This can be calculated from the slope of the concentration curves of the labeled metabolites over the linear range of their formation. More sophisticated analyses can be performed using metabolic modeling software to fit the data to a kinetic model of the pathway.

Conclusion

The use of this compound as a stable isotope tracer, coupled with sensitive LC-MS/MS analysis, provides a robust and quantitative method for studying the metabolic flux of this important toxicant. This approach allows for a detailed understanding of the kinetics of its detoxification through the glutathione conjugation pathway, which is critical for risk assessment and the development of strategies to mitigate its toxicity. The protocols and data presented here serve as a guide for researchers to design and implement similar studies in their own experimental systems.

References

Application Notes and Protocols for Tracing Carbon Flow in Biological Systems with 13C Labels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope tracing with Carbon-13 (13C) is a powerful technique to elucidate metabolic pathways and quantify cellular metabolic fluxes. By replacing the naturally abundant 12C with 13C in a substrate, researchers can track the journey of carbon atoms through various metabolic reactions. This methodology, often referred to as 13C Metabolic Flux Analysis (13C-MFA), provides a detailed snapshot of cellular metabolism, offering critical insights into disease states, drug mechanisms, and cellular engineering strategies.[1][2] This document provides detailed application notes and protocols for conducting 13C labeling experiments to trace carbon flow in biological systems.

Core Principles

The fundamental principle of 13C tracer analysis lies in introducing a 13C-labeled substrate (e.g., glucose, glutamine) to a biological system and measuring the incorporation of the 13C isotope into downstream metabolites.[3][4] The pattern and extent of 13C enrichment in these metabolites are then analyzed, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, to infer the activity of metabolic pathways.[5]

Key Concepts:

  • Isotopologues and Isotopomers: Isotopologues are molecules that differ only in their isotopic composition. Isotopomers are isomers having the same number of each isotopic atom but differing in their positions.[6][7]

  • Mass Isotopomer Distribution (MID): The fractional abundance of all isotopologues of a given metabolite. MIDs are the primary data used in 13C-MFA.

  • Metabolic Flux: The rate of turnover of molecules through a metabolic pathway. 13C-MFA aims to quantify these fluxes.

Applications in Research and Drug Development

13C metabolic flux analysis is a versatile tool with wide-ranging applications:

  • Identifying Metabolic Bottlenecks: Pinpointing enzymatic steps that limit the production of a desired metabolite in metabolic engineering.[8]

  • Discovering Novel Metabolic Pathways: Elucidating previously unknown biochemical transformations.[3][9]

  • Understanding Disease Metabolism: Characterizing the metabolic reprogramming in diseases like cancer, which can reveal novel therapeutic targets.[10]

  • Pharmacodynamic Studies: Assessing the metabolic response of cells or organisms to drug treatment.

Experimental Design and Protocols

A successful 13C tracing experiment requires careful planning and execution. The general workflow is outlined below.

General Experimental Workflow

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A 1. Cell Culture and Adaptation B 2. Isotope Labeling A->B C 3. Metabolism Quenching B->C D 4. Metabolite Extraction C->D E 5. Sample Analysis (GC-MS/LC-MS) D->E F 6. Data Acquisition E->F G 7. Mass Isotopomer Distribution (MID) Analysis F->G H 8. Metabolic Flux Calculation G->H I 9. Biological Interpretation H->I G Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP F16BP F16BP F6P->F16BP DHAP_GAP DHAP / GAP F16BP->DHAP_GAP PEP PEP DHAP_GAP->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase PPP->F6P PPP->DHAP_GAP Ribose5P Ribose-5-P PPP->Ribose5P TCA TCA Cycle Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG alpha-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Pyruvate Malic Enzyme Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG

References

Application Notes and Protocols for Studying Drug Metabolism with Allyl Alcohol-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Allyl alcohol-1-13C as a powerful tool for elucidating drug metabolism pathways. The site-specific isotopic labeling of allyl alcohol at the C-1 position allows for precise tracing of its metabolic fate, offering invaluable insights into enzymatic transformations and the formation of reactive metabolites.[1] This document outlines the primary metabolic pathways of allyl alcohol, details experimental protocols for both in vitro and in vivo studies, and provides guidance on analytical methodologies for the detection and quantification of its ¹³C-labeled metabolites.

Introduction to Allyl Alcohol Metabolism and the Role of ¹³C Labeling

Allyl alcohol is a valuable model compound for studying alcohol metabolism and the associated toxicity. Its primary metabolic activation is the oxidation of the C-1 carbon to the highly reactive and toxic α,β-unsaturated aldehyde, acrolein. This reaction is primarily catalyzed by alcohol dehydrogenase (ADH) and, to a lesser extent, by cytochrome P450 2E1 (CYP2E1). Acrolein can then be further metabolized through several pathways, including detoxification via conjugation with glutathione (GSH) or further oxidation to acrylic acid.

The use of this compound provides a distinct advantage in these studies. The ¹³C label at the C-1 position is retained in the primary metabolite, acrolein, and subsequent downstream products. This allows researchers to:

  • Unambiguously trace the metabolic fate of the C-1 carbon of allyl alcohol.

  • Differentiate between metabolites derived from the administered labeled compound and endogenous molecules.[1]

  • Quantify the formation of specific metabolites with high accuracy using techniques like isotope dilution mass spectrometry (IDMS).[1]

  • Elucidate the kinetics of different metabolic pathways.

Key Metabolic Pathways of Allyl Alcohol

The metabolic journey of the ¹³C-labeled carbon from this compound is depicted in the following pathway:

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Further Metabolism This compound This compound Acrolein-1-13C Acrolein-1-13C This compound->Acrolein-1-13C ADH, CYP2E1 Acrylic acid-1-13C Acrylic acid-1-13C Acrolein-1-13C->Acrylic acid-1-13C ALDH GSH Conjugate GSH Conjugate Acrolein-1-13C->GSH Conjugate GST, non-enzymatic Glyceraldehyde-3-13C Glyceraldehyde-3-13C Acrylic acid-1-13C->Glyceraldehyde-3-13C Hydration Mercapturic Acid Mercapturic Acid GSH Conjugate->Mercapturic Acid

Metabolic Pathway of this compound

Experimental Protocols

In Vitro Metabolism using Rat Liver Microsomes

This protocol is designed to investigate the initial oxidation of this compound to acrolein-1-¹³C by cytochrome P450 enzymes, primarily CYP2E1, in a controlled environment.

Materials:

  • Rat liver microsomes (commercially available or prepared in-house)

  • This compound (≥99% isotopic purity)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Internal standard (e.g., d4-Allyl alcohol for unlabeled studies, or a different labeled analog for labeled studies)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing rat liver microsomes (final concentration 0.5-1.0 mg/mL) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add this compound (final concentration typically 1-100 µM) to the pre-incubated mixture.

  • Addition of Cofactor: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture is typically 200-500 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold quenching solution containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or GC-MS to quantify the formation of ¹³C-labeled metabolites.

A Prepare Incubation Mixture (Microsomes + Buffer) B Pre-incubate (37°C, 5 min) A->B C Add this compound B->C D Add NADPH (Initiate Reaction) C->D E Incubate (37°C, Time Course) D->E F Quench Reaction (Acetonitrile + IS) E->F G Centrifuge F->G H Analyze Supernatant (LC-MS/MS or GC-MS) G->H

In Vitro Metabolism Workflow
In Vivo Metabolism Study in Mice

This protocol outlines a basic procedure for an in vivo study to investigate the metabolism and excretion of this compound in a rodent model. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline or corn oil)

  • Metabolic cages for urine and feces collection

  • Blood collection supplies (e.g., heparinized capillaries)

  • Tissue homogenization equipment

Procedure:

  • Acclimatization: Acclimate mice to individual metabolic cages for at least 3 days prior to the experiment.

  • Dosing: Administer a single dose of this compound (e.g., 10-50 mg/kg) to the mice via oral gavage or intraperitoneal injection. A control group should receive the vehicle only.

  • Sample Collection:

    • Urine and Feces: Collect urine and feces at specified time intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Blood: Collect blood samples via tail vein or cardiac puncture at terminal time points.

    • Tissues: At the end of the study, euthanize the mice and collect relevant tissues (e.g., liver, kidney, lung).

  • Sample Processing:

    • Urine: Centrifuge to remove debris and store at -80°C.

    • Blood: Centrifuge to separate plasma and store at -80°C.

    • Tissues: Homogenize tissues in an appropriate buffer and store at -80°C.

  • Sample Analysis: Prepare samples for analysis by LC-MS/MS or NMR to identify and quantify the distribution of ¹³C-labeled metabolites in different biological matrices.

A Acclimatize Mice B Administer This compound A->B C Collect Samples (Urine, Feces, Blood, Tissues) B->C D Process Samples C->D E Analyze for 13C-Metabolites D->E

In Vivo Metabolism Workflow

Data Presentation

The following tables provide examples of how quantitative data from these studies can be presented.

Table 1: In Vitro Formation of Acrolein-1-¹³C from this compound in Rat Liver Microsomes

Incubation Time (min)[Acrolein-1-¹³C] (pmol/mg protein)
00
5150 ± 25
15420 ± 40
30750 ± 65
601100 ± 90

Data are presented as mean ± standard deviation (n=3).

Table 2: Distribution of ¹³C-Labeled Metabolites in Mouse Urine 24 hours after a Single Oral Dose of this compound (50 mg/kg)

Metabolite% of Administered ¹³C Dose
Unchanged this compound< 1
Acrylic acid-1-13C15 ± 3
¹³C-Mercapturic Acid65 ± 8
Other ¹³C-Metabolites10 ± 2
Total Recovered 91 ± 7

Data are presented as mean ± standard deviation (n=5).

Analytical Methodologies

LC-MS/MS for Quantification of ¹³C-Labeled Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites.

Sample Preparation:

  • Plasma/Urine: Protein precipitation with acetonitrile followed by centrifugation.

  • Tissue Homogenates: Protein precipitation followed by solid-phase extraction (SPE) for cleanup.

LC Conditions (Example for Acrolein-1-¹³C):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

MS/MS Conditions (Example for Acrolein-1-¹³C):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Acrolein-1-¹³C: Precursor ion (m/z) -> Product ion (m/z)

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Collision Energy and other parameters: Optimized for each specific analyte and instrument.

NMR Spectroscopy for Structural Elucidation of ¹³C-Labeled Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural identification of novel metabolites and for determining the precise location of the ¹³C label within a molecule.

Sample Preparation:

  • Metabolites are typically extracted and purified from biological matrices prior to NMR analysis.

NMR Experiments:

  • ¹³C NMR: Directly detects the ¹³C nucleus, providing information about the chemical environment of the labeled carbon.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to ¹³C atoms, confirming the position of the label.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to ¹³C atoms over two or three bonds, aiding in the structural elucidation of larger metabolites.

The distinct chemical shift of the ¹³C nucleus at the labeled position provides a clear signature for tracking the metabolic transformations.[1]

Conclusion

This compound is a versatile and informative probe for studying the metabolic pathways of primary alcohols and the formation of reactive aldehydes. The detailed protocols and analytical methods provided in these application notes offer a robust framework for researchers to investigate drug metabolism, toxicity mechanisms, and the role of specific enzymes in xenobiotic transformation. The use of stable isotope labeling with this compound, coupled with modern analytical techniques, enables a deeper and more quantitative understanding of these critical biological processes.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Allyl alcohol-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of synthesized Allyl alcohol-1-13C.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from glycerol and formic/oxalic acid?

A1: The most common impurities include:

  • Water: Allyl alcohol forms a minimum-boiling azeotrope with water, making its removal by simple distillation difficult.[1][2]

  • Allyl Formate: An ester byproduct formed during synthesis.[2][3]

  • Acrolein: A toxic byproduct that can form, especially with slow heating during synthesis.[2][4]

  • Unreacted Starting Materials: Residual glycerol, formic acid, or oxalic acid.[4]

  • Polymerization Products: Allyl alcohol can polymerize, especially if exposed to strong oxidizers or high temperatures for extended periods.[2][5]

Q2: Why is removing water from allyl alcohol so challenging?

A2: Allyl alcohol and water form a minimum-boiling azeotropic mixture.[1][6] This mixture boils at a lower temperature (approximately 88°C) than either pure component (water: 100°C, allyl alcohol: 97°C) and has a fixed composition of about 72% allyl alcohol by weight.[1] This property prevents the complete separation of water from allyl alcohol by simple or fractional distillation alone.[1][3]

Q3: What is the general purification strategy for crude this compound?

A3: A multi-step approach is typically required:

  • Alkaline Hydrolysis: The crude product is treated with a base like sodium hydroxide (NaOH) to hydrolyze ester byproducts such as allyl formate.[2][3]

  • Salting-Out: A salt, most commonly anhydrous potassium carbonate (K2CO3), is added to the aqueous mixture.[3][7] This breaks the azeotrope by reducing the mutual solubility of allyl alcohol and water, causing the mixture to separate into an organic layer (rich in allyl alcohol) and an aqueous layer.[3][8]

  • Fractional Distillation: The separated organic layer is then carefully distilled using a fractionating column to separate the pure this compound from any remaining impurities.[4]

Q4: How can I verify the chemical purity and successful isotopic labeling of my final product?

A4:

  • Chemical Purity: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method to determine chemical purity, which is typically expected to be >97%.[3]

  • Isotopic Verification: Mass spectrometry (MS) is used to confirm the incorporation of the ¹³C isotope. Unlabeled allyl alcohol has a molecular weight of approximately 58.08 g/mol , while this compound will show a molecular ion with an M+1 mass shift at approximately 59.07 g/mol .[3]

  • Label Position: Carbon-13 NMR (¹³C NMR) spectroscopy confirms the position of the label. The ¹³C-labeled carbon at the C1 position exhibits a distinct chemical shift at approximately 62 ppm.[3]

Troubleshooting Guide

Q1: Problem - After distillation, my final product is cloudy or separates into two layers.

A1: Cause & Solution

  • Cause: This indicates significant water contamination. The "salting-out" step was likely insufficient, or water was introduced during transfer.

  • Solution: Repeat the dehydration process. Transfer the product to a separatory funnel, add anhydrous potassium carbonate (K2CO3), and shake vigorously.[7] Allow the layers to separate, collect the upper organic layer, and re-distill it. For very wet samples, refluxing over fresh, fused K2CO3 until the carbonate powder no longer becomes sticky can be effective before the final distillation.[4]

Q2: Problem - My yield after purification is extremely low.

A2: Cause & Solution

  • Cause 1: Incomplete Hydrolysis. If allyl formate is not fully hydrolyzed, a significant portion of the desired product remains as the ester and may be lost in different distillation fractions.

  • Solution 1: Ensure the alkaline hydrolysis step is complete. Treatment with a 10% sodium hydroxide solution is a critical step to cleave these esters before distillation.[3]

  • Cause 2: Aggressive Distillation. Heating too rapidly or to an excessively high temperature during synthesis or purification can lead to polymerization and the formation of tarry residues, reducing the yield of monomeric allyl alcohol.[5]

  • Solution 2: Maintain careful temperature control during distillation. For the final fractional distillation, collect the fraction boiling between 96-97°C.[9] Slow and steady heating is crucial.

  • Cause 3: Inefficient "Salting-Out". If the azeotrope is not effectively broken, a large amount of allyl alcohol can remain dissolved in the aqueous layer, which is then discarded.

  • Solution 3: Use a sufficient amount of a salting-out agent. Add anhydrous K2CO3 until a portion remains undissolved at the bottom of the mixture.[7] This ensures the solution is saturated and maximum separation is achieved.

Q3: Problem - GC-MS analysis shows a significant peak for an impurity, but the mass spectrum is unclear.

A3: Cause & Solution

  • Cause: The impurity could be acrolein or a low-molecular-weight polymer. Acrolein can form during synthesis, especially with slow or uneven heating.[4]

  • Solution: The initial crude distillate can be treated with sodium or potassium hydroxide to destroy traces of acrolein before further purification.[2] Careful fractional distillation should then separate the allyl alcohol from any polymerized material, which will remain in the distillation flask as a high-boiling residue.

Data Presentation

Table 1: Physical and Azeotropic Properties

PropertyValueReference(s)
Molecular Weight (Unlabeled)~58.08 g/mol [3]
Molecular Weight (1-¹³C Labeled)~59.07 g/mol [3]
Boiling Point (Pure)97 °C[10]
Density (Pure)0.854 g/mL[10]
Water Azeotrope Boiling Point~88 °C[1]
Water Azeotrope Composition~72% Allyl Alcohol (by weight)[1]

Table 2: ¹³C NMR Chemical Shift Data

Carbon PositionApproximate Chemical Shift (ppm)Reference(s)
C1 (¹³C Labeled)~62 ppm[3]
C2~135 ppm[3]
C3~116 ppm[3]
Note: Values can vary based on the deuterated solvent and experimental conditions.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis and Salting-Out

This procedure is designed to remove acidic impurities and ester byproducts and to break the water azeotrope.

  • Transfer the crude synthesized this compound distillate to a suitably sized flask or beaker.

  • Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) with stirring until the mixture is alkaline. This step hydrolyzes formate esters.[2][3]

  • Allow the mixture to stand for several hours (or overnight) at room temperature to ensure complete hydrolysis.[2]

  • Transfer the mixture to a large separatory funnel.

  • Add solid anhydrous potassium carbonate (K2CO3) in portions with vigorous shaking. Continue adding the salt until a saturated solution is formed and excess solid K2CO3 remains undissolved.[7]

  • Allow the mixture to stand until two distinct layers have separated. The upper layer is the organic phase containing allyl alcohol, and the lower is the aqueous phase.[7]

  • Carefully drain and discard the lower aqueous layer.

  • Collect the upper organic layer for further purification by fractional distillation.

Protocol 2: Fractional Distillation

This procedure is for obtaining high-purity this compound from the pre-treated organic layer.

  • Set up a fractional distillation apparatus. For best results, use a long (e.g., >50 cm) and efficient fractionating column, such as a Vigreux or packed column.[4]

  • Dry the collected organic layer from Protocol 1 with a small amount of fresh anhydrous K2CO3 or magnesium sulfate, then decant the liquid into the distillation flask. Add a few boiling chips.

  • Heat the flask gently. Discard any initial low-boiling fraction that comes over below ~95°C.

  • Carefully collect the main fraction that distills at a stable temperature between 96-97°C.[9] This is the purified this compound.

  • Stop the distillation when the temperature either drops or rises sharply, as this indicates the desired product has been distilled.

  • Store the purified, labeled product in a tightly sealed container, protected from light and heat.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Synthesized Product (contains water, esters, acids) hydrolysis Step 1: Alkaline Hydrolysis (e.g., 10% NaOH) crude->hydrolysis salting Step 2: Salting-Out (e.g., Anhydrous K2CO3) hydrolysis->salting separation Phase Separation salting->separation distillation Step 3: Fractional Distillation (Collect 96-97°C fraction) separation->distillation Organic Layer waste Aqueous & Impurity Waste separation->waste Aqueous Layer final_product Pure this compound (>97% Purity) distillation->final_product distillation->waste Distillation Residue analysis QC Analysis (GC-MS, NMR) final_product->analysis

Caption: General experimental workflow for the purification of this compound.

TroubleshootingTree Troubleshooting Common Purification Issues start Problem with Final Product? purity Low Chemical Purity (GC-MS) start->purity yield Low Product Yield start->yield water Symptom: Cloudy Product or Two Layers purity->water ester Symptom: Impurity Peak (Likely Allyl Formate) purity->ester solve_water Solution: Repeat Salting-Out & Re-distill water->solve_water solve_ester Solution: Ensure Complete Alkaline Hydrolysis ester->solve_ester loss_aq Cause: Loss to Aqueous Phase yield->loss_aq loss_poly Cause: Polymerization yield->loss_poly solve_loss_aq Solution: Use Saturated Salt Solution loss_aq->solve_loss_aq solve_loss_poly Solution: Maintain Careful Temp. Control loss_poly->solve_loss_poly

Caption: Decision tree for troubleshooting common issues in allyl alcohol purification.

References

Common challenges in scaling up Allyl alcohol-1-13C synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Allyl alcohol-1-13C.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common methods for synthesizing this compound are:

  • Hydrolysis of Allyl chloride-1-13C: This route is known for high isotopic integrity and good yields.

  • Isomerization of Propene oxide-1-13C: This method can provide high yields but may present challenges with isotopic scrambling.

  • Dehydration of Glycerol-1-13C: A cost-effective method, particularly for smaller scales, though yields and purity might be lower before extensive purification.[1]

Q2: What is isotopic scrambling and why is it a major concern in this compound synthesis?

A2: Isotopic scrambling is the undesired migration of the 13C label from its intended C-1 position to other carbon atoms within the allyl alcohol molecule. This is a significant issue because the precise location of the isotopic label is crucial for its intended applications in mechanistic studies and as a tracer. The allylic system is susceptible to rearrangements, which can lead to this scrambling.

Q3: How can I minimize isotopic scrambling during synthesis?

A3: To minimize isotopic scrambling, consider the following:

  • Choice of Synthesis Route: The hydrolysis of Allyl chloride-1-13C is reported to have high isotopic integrity.[1]

  • Reaction Conditions: Avoid high temperatures and prolonged reaction times, as these can promote rearrangements.

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction mechanism and the likelihood of scrambling.

Q4: What are the typical yields and purity I can expect?

A4: The expected yield and purity depend on the synthesis route and scale. The following table summarizes typical outcomes at a laboratory scale:

Synthesis RouteTypical YieldChemical Purity (before extensive purification)Isotopic Integrity
Hydrolysis of Allyl chloride-1-13C85-92%≥97%High
Isomerization of Propene oxide-1-13C88-94%≥95%Moderate
Dehydration of Glycerol-1-13C60-76%90-95%Variable

Q5: How can I purify the final product?

A5: A common challenge in purifying allyl alcohol is the formation of an azeotrope with water. To overcome this, a "salting-out" technique is often employed. This involves adding salts like potassium carbonate to the crude aqueous distillate to break the azeotrope, allowing for the separation of the organic layer, which can then be further purified by fractional distillation.[1]

Troubleshooting Guides

Issue 1: Low Yield
Symptom Possible Cause Suggested Solution
Overall yield is significantly lower than expected.Incomplete reaction: Reaction time may be too short, or the temperature may be too low.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). If the reaction has stalled, consider increasing the reaction time or temperature incrementally.
Side reactions: Undesired side reactions may be consuming the starting material or product.Review the reaction conditions. Ensure the temperature is not too high, which can favor side reactions. Check the purity of starting materials and solvents.
Loss during workup/purification: The product may be lost during extraction, distillation, or other purification steps.Optimize the workup procedure. For extractions, ensure proper phase separation and use an adequate amount of solvent. For distillations, ensure the apparatus is set up correctly and minimize losses due to evaporation. When dealing with the azeotrope with water, employ the "salting-out" technique effectively.[1]
Decomposition of starting material or product: The labeled starting material or the final product may be unstable under the reaction or purification conditions.Use milder reaction conditions if possible. Ensure that the purification process (e.g., distillation) is performed at the lowest possible temperature, potentially under reduced pressure.
Issue 2: Isotopic Scrambling
Symptom Possible Cause Suggested Solution
NMR or Mass Spectrometry analysis shows the 13C label is not exclusively at the C-1 position.Rearrangement of allylic intermediates: The reaction mechanism may involve intermediates (e.g., carbocations) that allow for the delocalization of the positive charge and subsequent scrambling of the label.Re-evaluate the synthesis route: The hydrolysis of Allyl chloride-1-13C is generally preferred for maintaining isotopic integrity.[1]
High reaction temperature: Elevated temperatures can provide the activation energy for rearrangement reactions.Conduct the reaction at the lowest effective temperature. Perform small-scale experiments to determine the optimal temperature that balances reaction rate and isotopic integrity.
Inappropriate catalyst: The catalyst used may promote isomerization or rearrangement pathways.Research alternative catalysts that are known to favor the desired reaction mechanism with minimal scrambling.
Isotopically scrambled starting material: The 13C-labeled precursor may already contain scrambled isotopes.Verify the isotopic purity and positional integrity of the starting materials from the supplier using NMR or mass spectrometry before starting the synthesis.

Experimental Protocols

General Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Start Start Labeled_Precursor Select 13C-labeled precursor (e.g., Allyl chloride-1-13C) Start->Labeled_Precursor 1. Reaction Perform chemical conversion (e.g., Hydrolysis) Labeled_Precursor->Reaction 2. Crude_Product Obtain crude this compound Reaction->Crude_Product 3. Workup Initial workup (e.g., Extraction) Crude_Product->Workup Salting_Out Break azeotrope with water ('Salting-out') Workup->Salting_Out 4. Distillation Fractional distillation Salting_Out->Distillation 5. Pure_Product Pure this compound Distillation->Pure_Product 6.

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Isotopic Scrambling

G Start Isotopic Scrambling Detected? Check_SM Analyze isotopic purity of starting material Start->Check_SM Yes Success Scrambling Minimized Start->Success No SM_Scrambled Is starting material scrambled? Check_SM->SM_Scrambled Contact_Supplier Contact supplier or re-synthesize precursor SM_Scrambled->Contact_Supplier Yes Optimize_Conditions Optimize Reaction Conditions SM_Scrambled->Optimize_Conditions No Lower_Temp Lower reaction temperature Optimize_Conditions->Lower_Temp Change_Catalyst Change catalyst Optimize_Conditions->Change_Catalyst Change_Route Consider alternative synthesis route Optimize_Conditions->Change_Route Reanalyze Re-run reaction and analyze product Lower_Temp->Reanalyze Change_Catalyst->Reanalyze Change_Route->Reanalyze Reanalyze->Start

Caption: Troubleshooting logic for addressing isotopic scrambling.

References

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Allylic Amination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed allylic amination. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting your palladium-catalyzed allylic amination reactions.

My reaction has a low yield or did not work at all. What are the first things I should check?

When encountering a low or no yield, a systematic approach to troubleshooting is crucial. Start by evaluating the fundamental components of your reaction.

Initial Checks:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction was set up under a properly maintained inert atmosphere (argon or nitrogen). Degas your solvent and reagents thoroughly.

  • Reagent Purity: Impurities in your starting materials can poison the catalyst.

    • Allylic Substrate: Ensure the allylic acetate, carbonate, or other substrate is pure and free from acidic impurities.

    • Amine: Amines can be prone to oxidation. Purify the amine by distillation or by passing it through a plug of activated alumina if necessary.

    • Solvent: Use anhydrous, degassed solvent. Residual water or oxygen can deactivate the catalyst.

  • Catalyst Activity: The palladium source and ligand are the heart of the reaction.

    • Palladium Pre-catalyst: Use a reliable source of Pd(0) or a pre-catalyst that is readily reduced in situ. Older palladium sources may have reduced activity.

    • Ligand Integrity: Phosphine-based ligands can be sensitive to air and moisture. Store them under an inert atmosphere and handle them quickly in the air.

How do I know if my palladium catalyst is active?

A common reason for reaction failure is an inactive catalyst. Here is a general protocol to test the activity of your palladium source.

Experimental Protocol: Catalyst Activity Test

This protocol uses a simple, reliable test reaction, such as a Suzuki-Miyaura coupling, which should proceed readily with an active catalyst.

  • Reaction Setup:

    • In a glovebox or under a robust stream of inert gas, add the following to a clean, dry vial:

      • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

      • Ligand (e.g., SPhos, 4 mol%)

      • Aryl bromide (e.g., 4-bromotoluene, 1.0 equiv)

      • Arylboronic acid (e.g., phenylboronic acid, 1.5 equiv)

      • Base (e.g., K₃PO₄, 2.0 equiv)

      • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1 M)

  • Reaction Execution:

    • Seal the vial and stir the reaction at a standard temperature (e.g., 80-100 °C).

  • Analysis:

    • After a set time (e.g., 1-2 hours), take a sample from the reaction mixture and analyze it by TLC, GC-MS, or ¹H NMR to determine the conversion to the biaryl product.

  • Interpretation:

    • High conversion indicates an active palladium catalyst.

    • Low or no conversion suggests that the catalyst is inactive and a fresh source should be used.

My starting materials are consumed, but I see multiple products and a low yield of the desired allylic amine. What could be the problem?

The formation of multiple products often points to side reactions or issues with regioselectivity.

Potential Causes and Solutions:

  • Isomerization: The initial product may isomerize to a thermodynamically more stable, undesired isomer. This can sometimes be catalyzed by the palladium complex itself.

    • Solution: Try lowering the reaction temperature or reaction time. Monitor the reaction progress closely to isolate the product before significant isomerization occurs.

  • Poor Regioselectivity: The amine may attack the less substituted terminus of the π-allyl intermediate, leading to a mixture of linear and branched products.

    • Solution: The choice of ligand plays a critical role in controlling regioselectivity. Screen different ligands to favor the desired isomer. For example, ligands with larger bite angles can influence the regioselectivity.

  • Homocoupling: In some cases, side reactions such as the homocoupling of the amine or the allylic partner can occur.

    • Solution: Adjusting the stoichiometry of the reactants or the catalyst loading may help to minimize these side reactions.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of key reaction parameters on the yield of palladium-catalyzed allylic amination, based on literature data.

Table 1: Effect of Ligand on Yield

EntryLigandSolventBaseYield (%)
1PPh₃THFK₂CO₃65
2dppeTHFK₂CO₃78
3dppbTHFK₂CO₃99
4BINAPTolueneCs₂CO₃71
5RuPhosDioxaneLiHMDS83

Table 2: Effect of Solvent on Yield

EntryLigandSolventBaseYield (%)
1dppbTHFK₂CO₃99
2dppbDioxaneK₂CO₃85
3dppbTolueneK₂CO₃72
4dppbDMFK₂CO₃55

Table 3: Effect of Base on Yield

EntryLigandSolventBaseYield (%)
1RuPhosDioxaneLiHMDS83
2RuPhosDioxaneNaOtBu75
3RuPhosDioxaneK₃PO₄68
4RuPhosDioxaneCs₂CO₃62

Experimental Protocols

This section provides detailed methodologies for key procedures in setting up and troubleshooting your reactions.

General Protocol for Palladium-Catalyzed Allylic Amination
  • Preparation:

    • Oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).

    • Ensure all reagents are of high purity and solvents are anhydrous and degassed.

  • Reaction Setup (in a glovebox or under inert atmosphere):

    • To a dry reaction vessel equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%) and the ligand (2-4 mol% for monodentate, 1-2 mol% for bidentate).

    • Add the anhydrous, degassed solvent (e.g., THF, dioxane, or toluene) to achieve the desired concentration (typically 0.1-0.5 M).

    • Stir the mixture for 15-20 minutes to allow for pre-formation of the active catalyst.

    • Add the amine (1.0-1.2 equivalents), the allylic substrate (1.0 equivalent), and the base (1.5-2.0 equivalents).

  • Reaction and Monitoring:

    • Seal the reaction vessel and stir at the desired temperature (can range from room temperature to elevated temperatures).

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol for Purification of Amine Starting Material

If you suspect your amine is impure, the following procedure can be used for purification.

  • Distillation (for liquid amines):

    • Set up a distillation apparatus under an inert atmosphere.

    • Add the amine and a drying agent (e.g., CaH₂) to the distillation flask.

    • Heat the flask to distill the amine. Collect the fraction at the correct boiling point.

    • Store the purified amine under an inert atmosphere.

  • Filtration through Alumina (for liquid and solid amines):

    • Prepare a short column or plug of activated, neutral alumina in a pipette or small chromatography column.

    • Dissolve the amine in a minimally polar, anhydrous solvent (e.g., hexanes, toluene).

    • Pass the amine solution through the alumina plug.

    • Rinse the plug with additional fresh solvent.

    • Remove the solvent under reduced pressure to obtain the purified amine.

Visualizations

The following diagrams illustrate key concepts in palladium-catalyzed allylic amination.

Catalytic Cycle Pd0 Pd(0)L_n AllylPd π-Allyl Pd(II) Complex Pd0->AllylPd Oxidative Addition (Allyl-X) AmineComplex Amine-Pd(II) Complex AllylPd->AmineComplex Nucleophilic Attack (Amine) ProductComplex Product-Pd(II) Complex AmineComplex->ProductComplex Deprotonation (Base) ProductComplex->Pd0 Reductive Elimination (Product)

Figure 1. Catalytic Cycle of Allylic Amination.

Troubleshooting Workflow start Low Yield check_reagents Check Reagent Purity (Substrate, Amine, Solvent) start->check_reagents check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions reagent_impure Re-purify Reagents check_reagents->reagent_impure Impure catalyst_inactive Use Fresh Catalyst/Ligand check_catalyst->catalyst_inactive Inactive optimize_conditions Optimize Conditions check_conditions->optimize_conditions Sub-optimal success Improved Yield reagent_impure->success catalyst_inactive->success optimize_conditions->success

Figure 2. Troubleshooting Decision Tree.

Technical Support Center: Isotopic Dilution Mass Spectrometry (IDMS)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isotopic Dilution Mass Spectrometry (IDMS). This resource is designed for researchers, scientists, and drug development professionals to help improve the accuracy of their IDMS experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guides

This section provides solutions to common problems that can arise during IDMS experiments, potentially compromising the accuracy of your results.

Question: My final calculated concentration is unexpectedly high/low. What are the possible causes and how can I fix it?

Answer: Inaccurate final concentrations are a common issue in IDMS. The root cause can often be traced back to several key areas of the experimental workflow.

Potential Causes and Solutions:

Potential Cause Description Corrective Action
Inaccurate Spike Concentration The certified concentration of your isotopic spike may be incorrect, or it may have changed over time due to solvent evaporation.1. Verify the certificate of analysis for the spike. 2. Perform a reverse IDMS experiment to re-calibrate the spike concentration against a primary standard of natural isotopic abundance.[1] 3. Store spike solutions in tightly sealed vials at the recommended temperature to minimize evaporation.
Incomplete Isotopic Equilibration The isotopically labeled standard (spike) and the analyte in the sample have not fully mixed and reached equilibrium before analysis. This is a critical step for accurate quantification.[2]1. Ensure the sample is fully dissolved before adding the spike. For solid samples, a complete digestion is necessary.[2] 2. Increase the equilibration time, and consider gentle agitation or heating (if the analyte is stable) to facilitate mixing. 3. For complex matrices, consider different sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and spike, which can improve equilibration.
Mass Bias The mass spectrometer's detector may have a different response to ions of different masses, leading to an inaccurate measurement of the isotope ratio.1. Calibrate the instrument using a standard of known isotopic composition. 2. Use a mass bias correction model (e.g., linear, power, or exponential law) to correct the measured isotope ratios.[3] 3. Ensure that the calibration standard and the sample are analyzed under the same instrumental conditions.
Isobaric Interferences Other ions with the same nominal mass as the analyte or spike isotopes are interfering with the measurement, leading to an artificially high signal for one or both isotopes.1. Use high-resolution mass spectrometry to separate the analyte and interfering ions. 2. Employ chemical separation techniques (e.g., chromatography) to remove the interfering species before mass analysis. 3. If the interference is from a known polyatomic ion, consider using a collision/reaction cell to break it apart.

Troubleshooting Workflow for Inaccurate Concentration:

start Inaccurate Concentration spike Check Spike Concentration start->spike equilibration Verify Isotopic Equilibration start->equilibration mass_bias Assess Mass Bias start->mass_bias interference Investigate Isobaric Interferences start->interference solution1 Re-calibrate Spike (Reverse IDMS) spike->solution1 solution2 Optimize Equilibration Protocol equilibration->solution2 solution3 Apply Mass Bias Correction mass_bias->solution3 solution4 Improve Sample Cleanup / Use High Resolution MS interference->solution4

Caption: Troubleshooting decision tree for inaccurate IDMS results.

Question: I am observing poor precision (high variability) in my replicate measurements. What could be the cause?

Answer: Poor precision in IDMS can stem from inconsistencies in sample preparation, instrumental instability, or suboptimal data acquisition parameters.

Potential Causes and Solutions:

Potential Cause Description Corrective Action
Inconsistent Sample and Spike Aliquoting Variations in the amount of sample and spike added to each replicate will lead to different isotope ratios and, consequently, variable final concentrations.1. Use calibrated pipettes or, for the highest accuracy, gravimetric measurements for all sample and spike additions.[2] 2. Ensure that solutions are well-mixed before taking aliquots.
Instrumental Instability Fluctuations in the mass spectrometer's performance during the analytical run can lead to inconsistent isotope ratio measurements.1. Allow the instrument to stabilize for a sufficient amount of time before analysis. 2. Monitor key instrument parameters (e.g., source conditions, detector voltage) throughout the run. 3. Perform regular maintenance and calibration of the mass spectrometer.
Inhomogeneous Sample If the analyte is not evenly distributed throughout the sample matrix, different aliquots will have different analyte concentrations.1. Homogenize the sample thoroughly before taking aliquots. For solid samples, this may involve grinding and mixing. 2. For biological tissues, consider pooling and homogenizing multiple smaller samples.
Suboptimal Spike-to-Analyte Ratio The precision of the isotope ratio measurement is dependent on the relative amounts of the analyte and the spike. An extreme ratio can lead to higher measurement uncertainty.1. Aim for a spike-to-analyte ratio that is close to 1.[4] 2. If the analyte concentration is unknown, perform a preliminary analysis to estimate the concentration and then adjust the spike amount accordingly.

Frequently Asked Questions (FAQs)

This section addresses common questions about the theory and practice of IDMS.

Question: What is the difference between single, double, and triple isotope dilution?

Answer: Single, double, and triple isotope dilution are different calibration strategies in IDMS, each with its own advantages and applications.

Comparison of IDMS Methods:

Method Description Advantages Disadvantages
Single Isotope Dilution A known amount of an isotopically enriched standard (spike) is added to the sample. The concentration of the analyte is determined from the resulting isotope ratio.[1]- Relatively simple and fast.- Requires accurate knowledge of the spike concentration and isotopic composition.[1]
Double Isotope Dilution In addition to spiking the sample, a separate calibration blend is prepared by mixing the spike with a primary standard of the analyte with natural isotopic abundance. This allows for the in-situ calibration of the spike.- Does not require prior knowledge of the spike concentration. - Can provide higher accuracy than single IDMS.- More complex and time-consuming than single IDMS.
Triple Isotope Dilution A third measurement is performed on a mixture of the primary standard and the spike, which allows for the correction of mass bias without the need for a separate mass bias correction standard.[1]- Can correct for mass bias more accurately than other methods. - Offers the highest potential for accuracy.- The most complex and labor-intensive of the three methods.

Question: How do I choose the right isotopic spike for my experiment?

Answer: The selection of an appropriate isotopic spike is crucial for a successful IDMS experiment.

Criteria for Spike Selection:

  • Isotopic Enrichment: The spike should be highly enriched in an isotope that is of low natural abundance in the analyte.

  • Chemical Identity: The spike should be chemically identical to the analyte to ensure that it behaves in the same way during sample preparation and analysis.

  • Stability: The spike should be stable under the conditions of the experiment and during storage.

  • Purity: The spike should be free from impurities that could interfere with the analysis.

Question: What are matrix effects and how do they affect IDMS measurements?

Answer: Matrix effects are alterations in the ionization efficiency of the analyte and spike due to the presence of other components in the sample matrix.[5] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). In IDMS, because the analyte and the isotopically labeled spike are chemically identical, they are generally affected by matrix effects to the same extent. This means that the ratio of their signals should remain constant, and therefore, IDMS is less susceptible to matrix effects than other quantitative mass spectrometry techniques. However, severe matrix effects can still impact the accuracy of IDMS measurements if they are not properly addressed.

Experimental Protocols

This section provides a generalized, step-by-step protocol for performing an IDMS experiment.

General IDMS Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing sample_prep 1. Sample Preparation (Homogenization, Digestion) spiking 2. Spiking (Add known amount of isotopic standard) sample_prep->spiking equilibration 3. Equilibration (Ensure complete mixing) spiking->equilibration ms_analysis 4. MS Analysis (Measure isotope ratios) equilibration->ms_analysis ratio_calc 5. Isotope Ratio Calculation ms_analysis->ratio_calc conc_calc 6. Concentration Calculation (Using IDMS equation) ratio_calc->conc_calc

Caption: General workflow for an Isotopic Dilution Mass Spectrometry experiment.

Detailed Methodology:

  • Sample Preparation:

    • For liquid samples, ensure they are homogeneous. If necessary, centrifuge or filter to remove particulates.

    • For solid samples, accurately weigh a representative portion and perform a complete digestion using an appropriate acid mixture to bring the analyte into solution.[2]

  • Spike Preparation and Addition (Spiking):

    • Prepare a stock solution of the isotopic spike with a certified or accurately determined concentration.

    • Accurately add a known amount of the spike solution to the prepared sample. The amount of spike added should be chosen to yield a spike-to-analyte ratio as close to 1 as possible for optimal precision.[4]

  • Isotopic Equilibration:

    • Thoroughly mix the spiked sample.

    • Allow sufficient time for the spike and the analyte to reach isotopic equilibrium. This may require gentle heating or agitation. The time required will depend on the sample matrix and the analyte.

  • Sample Clean-up (Optional but Recommended):

    • To minimize matrix effects and isobaric interferences, it is often necessary to separate the analyte from the sample matrix.

    • Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), or chromatographic separation (e.g., HPLC).

  • Mass Spectrometry Analysis:

    • Introduce the prepared sample into the mass spectrometer.

    • Acquire data for the selected isotopes of the analyte and the spike. Ensure that the measurement conditions are optimized for sensitivity and stability.

  • Data Processing and Calculation:

    • Determine the isotope ratio of the analyte to the spike from the mass spectral data.

    • Apply a mass bias correction if necessary.

    • Calculate the concentration of the analyte in the original sample using the appropriate IDMS equation.

Uncertainty Budget in IDMS:

A key aspect of achieving high accuracy in IDMS is the proper assessment of all sources of uncertainty. An uncertainty budget is a systematic way to identify and quantify these uncertainties.

Example of an Uncertainty Budget:

Source of Uncertainty Type Value Probability Distribution Divisor Standard Uncertainty Sensitivity Coefficient Contribution to Combined Uncertainty
Mass of Sample A1.0000 gNormal10.0001 g10.0001
Mass of Spike A1.0000 gNormal10.0001 g10.0001
Concentration of Spike B10.00 µg/gNormal20.05 µg/g10.05
Isotope Ratio of Spike B0.995Rectangular√30.000310.0003
Isotope Ratio of Sample B0.015Rectangular√30.000110.0001
Measured Isotope Ratio of Mixture A0.950Normal10.00210.002
Combined Standard Uncertainty 0.0501
Expanded Uncertainty (k=2) 0.1002

This is a simplified example. A full uncertainty budget would include additional factors such as the uncertainty in molar masses and potential correlations between variables.

References

Best practices for handling and storing Allyl alcohol-1-13C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Allyl alcohol-1-13C. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for handling, storage, and experimental use of this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a form of allyl alcohol where the carbon atom at position 1 is the isotope carbon-13. This isotopic labeling makes it a valuable tool in scientific research, particularly for:

  • Mechanistic Elucidation: Tracking the 13C label allows researchers to understand the step-by-step processes of chemical reactions, including bond formation and breakage.

  • Metabolic Pathway Analysis: In biochemical studies, it is used to trace the metabolic fate of molecules within living organisms, helping to map metabolic pathways.

  • NMR Spectroscopy Enhancement: The 13C isotope is NMR-active, and its incorporation provides a distinct signal that is easily followed, aiding in the determination of molecular structures.

  • Isotopic Dilution Mass Spectrometry (IDMS): It serves as an excellent internal standard for the accurate quantification of its unlabeled counterpart in various samples.

Q2: What are the primary hazards associated with this compound?

This compound shares the same hazards as unlabeled allyl alcohol. It is a highly flammable liquid and is acutely toxic if swallowed, inhaled, or in contact with skin. It can cause severe skin and eye irritation. Long-term or repeated exposure may cause damage to the liver and kidneys.

Q3: What are the proper storage conditions for this compound?

To ensure its stability and safety, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents. It is recommended to store it at 2-8°C in a refrigerator.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₂¹³CH₆O
Molecular Weight 59.07 g/mol
Boiling Point 96-98 °C
Melting Point -129 °C
Density 0.854 g/mL at 25 °C
Flash Point 22 °C (closed cup)
Isotopic Purity ≥ 99 atom % ¹³C
Appearance Colorless liquid
Solubility Miscible with water

Troubleshooting Guides

NMR Spectroscopy

Q: I am not seeing a strong or clear signal for the 13C-labeled carbon in my NMR spectrum. What could be the issue?

A: Several factors could contribute to a weak or absent 13C signal:

  • Concentration: 13C NMR is inherently less sensitive than 1H NMR. Ensure your sample is sufficiently concentrated. For 13C-labeled compounds, while the signal is enhanced at the labeled position, a sufficient overall concentration is still necessary for good signal-to-noise.

  • Relaxation Time (T1): The T1 relaxation time for the labeled carbon might be long, leading to signal saturation with rapid pulsing. Increase the relaxation delay (D1) in your NMR experiment to at least 5 times the T1 of the labeled carbon. If the T1 is unknown, a longer delay (e.g., 30-60 seconds) is a good starting point.

  • Pulse Width: Ensure the 13C pulse width is correctly calibrated for your probe. An incorrect pulse width can lead to incomplete excitation and a weaker signal.

  • Decoupling: Check that the proton decoupler is on and functioning correctly. Incomplete decoupling can lead to splitting of the 13C signal and a reduction in peak height.

Q: My 13C NMR spectrum shows splitting for the labeled carbon, even with proton decoupling. Why is this happening?

A: This could be due to:

  • 13C-13C Coupling: If your molecule has other naturally abundant 13C atoms adjacent to the labeled position, you might observe very small coupling constants. However, this is generally unlikely to be resolved in a standard 13C spectrum.

  • Incomplete Decoupling: As mentioned above, ensure your decoupler is working optimally.

  • Presence of Other Spin-1/2 Nuclei: If your molecule contains other spin-1/2 nuclei with high natural abundance (e.g., 19F, 31P) that are coupled to the labeled carbon, you will observe splitting.

Mass Spectrometry

Q: I am having trouble distinguishing the mass peak of my 13C-labeled compound from the natural abundance M+1 peak of an unlabeled impurity. What can I do?

A: This is a common challenge. Here are some strategies:

  • High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between the exact mass of your 13C-labeled compound and the M+1 peak of an impurity, as their elemental compositions will be different.

  • Isotopic Purity Check: Ensure the isotopic purity of your this compound is high (typically >99%). This will minimize the contribution of the unlabeled species.

  • Chromatographic Separation: Utilize a robust chromatographic method (e.g., GC-MS or LC-MS) to separate your compound of interest from any impurities before they enter the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can help confirm the presence of the 13C label in a specific part of the molecule.

Q: The isotopic distribution in my mass spectrum is not what I expected for a single 13C label. What could be the cause?

A: This can arise from several sources:

  • Incomplete Labeling: Your starting material may not be 100% labeled, leading to a mixture of labeled and unlabeled species.

  • Metabolic Scrambling: In biological experiments, the 13C label can be incorporated into other molecules through metabolic pathways, leading to complex isotopic patterns in your target analyte.

  • Overlapping Isotopic Patterns: If your analyte co-elutes with another compound, their isotopic patterns may overlap, complicating the interpretation.

Experimental Protocols

Detailed Methodology: Monitoring a Reaction by 13C NMR

This protocol provides a general framework for using this compound to monitor the progress of a chemical reaction.

1. Sample Preparation:

  • Accurately weigh the starting materials, including this compound and other reactants, and dissolve them in a deuterated solvent suitable for the reaction.
  • Transfer an initial sample (t=0) to a clean NMR tube for a baseline spectrum.

2. NMR Data Acquisition:

  • Acquire a standard 1H-decoupled 13C NMR spectrum.
  • Pay close attention to the signal of the 13C-labeled carbon.
  • Use a sufficient relaxation delay (D1) to ensure accurate integration (e.g., 5 times the longest T1).

3. Reaction Monitoring:

  • Initiate the chemical reaction according to your established procedure.
  • At regular time intervals, carefully withdraw an aliquot of the reaction mixture and prepare it for NMR analysis (quenching the reaction in the aliquot if necessary).
  • Acquire a 13C NMR spectrum for each time point.

4. Data Analysis:

  • Integrate the peak corresponding to the 13C-labeled carbon in the starting material and any new peaks that appear for the 13C-labeled carbon in the product(s).
  • The relative integrals of these peaks will allow you to determine the conversion of the starting material to the product over time.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill & Waste PPE Don appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat Fume_Hood Work in a well-ventilated fume hood Dispense Dispense this compound using a calibrated pipette Fume_Hood->Dispense Seal Keep container tightly sealed when not in use Store Store in a cool, dry, well-ventilated area (2-8°C recommended) Seal->Store Avoid_Incompatibles Avoid contact with strong oxidizing agents and heat sources Label Ensure container is clearly labeled with hazard symbols Spill_Response In case of a spill, evacuate the area and follow institutional protocols Label->Spill_Response Waste_Disposal Dispose of waste according to institutional and local regulations

Caption: Workflow for the safe handling and storage of this compound.

Experimental_Workflow Start Start: Reaction Setup Prep_Sample Prepare reaction mixture with this compound Start->Prep_Sample Time_Zero Acquire t=0 13C NMR Spectrum Prep_Sample->Time_Zero Run_Reaction Initiate and run chemical reaction Time_Zero->Run_Reaction Time_Points Take aliquots at specific time intervals Run_Reaction->Time_Points Time_Points->Run_Reaction continue reaction Acquire_Spectra Acquire 13C NMR spectra for each aliquot Time_Points->Acquire_Spectra Analyze_Data Integrate peaks and calculate conversion Acquire_Spectra->Analyze_Data End End: Reaction complete Analyze_Data->End

Caption: Experimental workflow for reaction monitoring using this compound and 13C NMR.

Enhancing resolution in 13C NMR spectra of small molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 13C NMR of small molecules. This resource provides detailed troubleshooting guides and frequently asked questions to help you enhance the resolution and quality of your spectra.

Troubleshooting Guides

This section addresses specific issues you may encounter during your 13C NMR experiments in a direct question-and-answer format.

Q1: My 13C spectrum has a very low signal-to-noise (S/N) ratio. How can I improve it?

A1: A low signal-to-noise ratio is a common challenge in 13C NMR due to the low natural abundance (1.1%) of the 13C isotope.[] Several factors from sample preparation to acquisition parameters can be optimized.

1. Sample Preparation:

  • Increase Concentration: The most direct way to improve the S/N ratio is to increase the molar concentration of the sample.[2][3][4] For a decent spectrum within a reasonable time (e.g., 30 minutes), a concentration of ~10 mM or higher is often recommended.[3]

  • Solvent Volume: Use the minimum amount of deuterated solvent necessary to achieve the required sample height in the NMR tube (typically 4-5 cm), thereby maximizing concentration.[4][5] Using medium-walled or specialized tubes with susceptibility plugs can help reduce the required solvent volume.[2][4]

  • Purity: Ensure your sample and solvent are free from particulate matter by filtering if necessary.

2. Acquisition Parameters:

  • Number of Scans (NS): Increasing the number of scans is a primary method for improving S/N. The S/N ratio increases with the square root of the number of scans. Doubling the scans increases S/N by a factor of about 1.4.

  • Pulse Angle: For routine spectra of small molecules, a 30° or 45° pulse is often a good compromise between signal intensity per scan and relaxation requirements.[6]

  • Nuclear Overhauser Effect (NOE): Ensure that proton decoupling is active during the relaxation delay to benefit from the NOE, which can enhance 13C signals by up to 200%.[7][8]

  • Relaxation Agent: For carbons with very long relaxation times (like quaternary carbons), adding a small amount of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the required relaxation delay, allowing for more scans in a given amount of time.[2]

3. Spectrometer Hardware:

  • Cryoprobes: If available, using a spectrometer equipped with a cryoprobe can significantly boost the S/N ratio, often by a factor of 3-4 compared to a standard broadband probe.[3]

Q2: The peaks in my 13C spectrum are broad, leading to poor resolution. What are the causes and solutions?

A2: Peak broadening can originate from several sources, including magnetic field inhomogeneity, sample properties, and acquisition settings.

1. Magnetic Field Homogeneity (Shimming):

  • Problem: An inhomogeneous magnetic field across the sample volume is a primary cause of broad lines.

  • Solution: Carefully shim the magnetic field before every experiment. Modern spectrometers have automated shimming routines that are usually effective, but manual adjustment may be necessary for challenging samples.

2. Sample Properties:

  • High Viscosity: Highly concentrated or viscous samples can lead to broader lines due to slower molecular tumbling. Diluting the sample or acquiring the spectrum at a higher temperature can reduce viscosity and sharpen peaks.

  • Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it can remove dissolved oxygen.

  • Solid Particles: Undissolved material in the NMR tube can disrupt the magnetic field homogeneity. Ensure your sample is fully dissolved and filter it if necessary.[9]

3. Acquisition and Processing:

  • Acquisition Time (AQ): A longer acquisition time leads to better digital resolution. For small molecules, an AQ of 1-2 seconds is a good starting point.[7]

  • Line Broadening (LB): During data processing, applying a line broadening or matched filter function (e.g., exponential multiplication) can improve the S/N ratio at the cost of resolution. An excessive LB value will broaden peaks. For 13C spectra, a small LB value (e.g., 0.3-1.0 Hz) is often a good compromise.[3][7]

Q3: I can't see the signals for my quaternary carbons. How can I detect them?

A3: Quaternary carbons (carbons not attached to any protons) are notoriously difficult to observe in 13C NMR for two main reasons: they have long spin-lattice relaxation times (T₁) and they do not benefit from the Nuclear Overhauser Effect (NOE).[10][11]

1. Optimize Relaxation Delay (D1):

  • Problem: If the relaxation delay is too short compared to the T₁ of the quaternary carbon, the nucleus does not fully relax between pulses, leading to signal saturation and very low intensity.

  • Solution: Increase the relaxation delay (D1). A common rule of thumb is to set D1 to be at least 1-2 times the longest T₁ value. For quaternary carbons, this can mean delays of 10 seconds or more. If T₁ values are unknown, simply increasing D1 (e.g., to 10-20s) and increasing the number of scans can help.[10]

2. Adjust the Pulse Angle:

  • Problem: A standard 90° pulse rotates the magnetization fully into the transverse plane, requiring a long delay (around 5 * T₁) for full relaxation.

  • Solution: Use a smaller pulse angle (e.g., 30°).[6] This tips only a fraction of the magnetization, allowing it to return to equilibrium much faster. This permits the use of a shorter relaxation delay, enabling more scans to be acquired in the same amount of time, ultimately improving the S/N for slow-relaxing quaternary carbons.[4]

3. Use Appropriate 2D Experiments:

  • If a quaternary carbon is 2 or 3 bonds away from a proton, it can often be identified using a long-range heteronuclear correlation experiment like HMBC (Heteronuclear Multiple Bond Correlation).[10]

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to optimize for high resolution?

A: For achieving high resolution, the most critical parameters are:

  • Shimming: Ensuring the magnetic field is as homogeneous as possible is paramount for sharp lines.

  • Acquisition Time (AQ): A longer AQ provides more data points for the FID, resulting in better digital resolution (narrower lines). An AQ of at least 1-2 seconds is recommended.[7]

  • Temperature: Stable and optimized temperature control can narrow lines by affecting sample viscosity and molecular motion.

Q: How does proton decoupling affect my 13C spectrum?

A: Proton decoupling is a standard and essential technique in 13C NMR that provides two major benefits:

  • Simplifies the Spectrum: It removes the splitting of 13C signals caused by coupling to attached protons (¹J-CH), causing each unique carbon to appear as a single sharp line.[7][12]

  • Increases Signal Intensity: It induces the Nuclear Overhauser Effect (NOE), which transfers polarization from the abundant protons to the rare 13C nuclei, significantly enhancing the signal intensity of protonated carbons.[7][8]

Q: When should I use 2D NMR experiments like HSQC or HMBC?

A: While 1D 13C NMR provides information about the number of unique carbons, 2D experiments provide connectivity information and can be powerful tools for enhancing resolution and sensitivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is often quicker and more sensitive than a standard 13C experiment for observing protonated carbons.[3] It correlates each carbon with its directly attached proton(s), greatly aiding in assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. It is invaluable for identifying quaternary carbons and piecing together the carbon skeleton of a molecule.[10]

  • Resolution Enhancement: In cases of severe overlap in the 1D spectrum, spreading the signals out into a second dimension can resolve individual peaks that would otherwise be indistinguishable.[13]

Q: How can I perform a 13C NMR experiment faster without sacrificing too much quality?

A: Balancing speed and quality is a common goal. Consider these strategies:

  • Optimize Pulse Angle and Delay: As mentioned, using a smaller flip angle (e.g., 30°) allows for a shorter relaxation delay, increasing the number of scans per unit time. This is particularly effective for molecules with long T₁ values.[6][7]

  • Use a Relaxation Agent: Judicious use of Cr(acac)₃ can significantly shorten T₁ values, allowing for much faster pulsing.[2]

  • Increase Concentration: A more concentrated sample will reach a target S/N ratio with fewer scans.[3][4]

  • Use 2D Experiments: For protonated carbons, an HSQC can often provide the required information faster than a 1D 13C experiment.[3]

Experimental Protocols & Data

Protocol: Standard 13C NMR Experiment
  • Sample Preparation:

    • Weigh 10-50 mg of the small molecule sample.[5]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[5]

    • Ensure the sample is fully dissolved. If not, sonication may help. If solids persist, filter the solution through a small cotton or glass wool plug into a clean NMR tube.[9]

    • The final sample height in the tube should be 4-5 cm.[5]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and match the 13C and 1H channels of the probe.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Setup:

    • Load a standard 13C experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems).[7]

    • Set the key acquisition parameters according to the table below.

  • Data Acquisition:

    • Set the number of scans (NS). Start with a lower number (e.g., 128) to check the spectrum, then increase as needed for better S/N.[7]

    • Start the acquisition.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Apply a baseline correction to get a flat baseline.

    • Reference the spectrum (e.g., to the solvent peak or TMS).

    • Integrate peaks if quantitative information is desired (note: standard 13C spectra are generally not quantitative).

Table 1: Recommended Acquisition Parameters for Small Molecules
ParameterSymbolValue for Small Molecules (<350 Da)Value for Larger Molecules (>350 Da)Primary Effect
Pulse AngleP130°45°Affects signal intensity per scan and relaxation requirements. Smaller angles are better for long T₁s.[6]
Acquisition TimeAQ1.0 - 4.0 s1.0 - 2.0 sLonger AQ improves digital resolution (sharper peaks).[6][7]
Relaxation DelayD12.0 s1.0 - 2.0 sAllows for spin-lattice relaxation. Must be increased for quaternary carbons.[7]
Number of ScansNS128 - 1024 (or more)1024+Increases signal-to-noise ratio.
Line BroadeningLB0.3 - 1.0 Hz0.4 - 1.0 HzProcessing parameter to improve S/N at the cost of resolution.[3][6]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solution_sn S/N Solutions cluster_solution_res Resolution Solutions cluster_solution_quat Quaternary C Solutions Start Poor 13C Spectrum Low_SN Low Signal-to-Noise Start->Low_SN Broad_Peaks Broad Peaks / Poor Resolution Start->Broad_Peaks Missing_Quats Missing Quaternary Signals Start->Missing_Quats Check_Conc Check Concentration Low_SN->Check_Conc Is sample dilute? Check_Shims Check Shims Broad_Peaks->Check_Shims Are shims optimal? Inc_D1 Increase Relaxation Delay (D1) Missing_Quats->Inc_D1 Dec_PA Decrease Pulse Angle (e.g., 30°) Missing_Quats->Dec_PA Use_HMBC Use HMBC Experiment Missing_Quats->Use_HMBC Inc_NS Increase Number of Scans (NS) Check_Conc->Inc_NS No Check_Conc->Inc_NS Yes Use_Cryo Use Cryoprobe Check_Conc->Use_Cryo Yes Check_Visc Check Sample Viscosity / Purity Check_Shims->Check_Visc Yes Inc_AQ Increase Acquisition Time (AQ) Check_Shims->Inc_AQ No, re-shim Check_Visc->Inc_AQ No Check_Visc->Inc_AQ Yes, dilute or filter

Caption: Troubleshooting workflow for common issues in 13C NMR.

Parameter_Relationships cluster_params Acquisition Parameters cluster_quality Spectral Quality NS Number of Scans (NS) SN Signal-to-Noise NS->SN ++ Time Experiment Time NS->Time + AQ Acquisition Time (AQ) Res Resolution AQ->Res + AQ->Time + D1 Relaxation Delay (D1) D1->SN + (for quats) D1->Time + P1 Pulse Angle (P1) P1->SN +/- (optimize) Conc Sample Concentration Conc->SN ++ SN->Res enables longer AQ

Caption: Key relationships between NMR parameters and spectral quality.

Experimental_Workflow Prep 1. Sample Preparation (Weigh, Dissolve, Filter) Setup 2. Spectrometer Setup (Lock, Tune, Shim) Prep->Setup Acquire_Params 3. Set Acquisition Parameters (AQ, D1, NS, P1) Setup->Acquire_Params Run 4. Run Experiment Acquire_Params->Run Process 5. Data Processing (FT, Phase, Baseline) Run->Process Analysis 6. Spectral Analysis Process->Analysis

Caption: Standard experimental workflow for 13C NMR spectroscopy.

References

Validation & Comparative

Isotopic Verification of Allyl Alcohol-1-13C: A Comparative Guide to GC-MS and NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise isotopic verification of labeled compounds is paramount for accurate mechanistic and metabolic studies. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the isotopic verification of Allyl alcohol-1-13C, complete with experimental protocols and data analysis.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a highly sensitive method for confirming the incorporation of the 13C isotope in this compound. The technique definitively identifies the M+1 mass shift in the molecular ion peak, providing clear evidence of successful labeling. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise position of the 13C label, GC-MS offers superior sensitivity for confirming isotopic enrichment. This guide will delve into the experimental details of using GC-MS for this purpose and provide a comparative overview with NMR spectroscopy.

Data Presentation: GC-MS vs. 13C NMR for Isotopic Verification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)13C Nuclear Magnetic Resonance (NMR)
Primary Measurement Mass-to-charge ratio (m/z) of the molecular ion and its fragments.Chemical shift of the 13C nucleus.
Isotopic Enrichment Confirmation Observation of a molecular ion peak at m/z 59 (M+1) for this compound, compared to m/z 58 for the unlabeled compound.[1]A distinct and enhanced signal at approximately 62 ppm for the labeled C1 carbon.[1]
Positional Information Inferred from fragmentation patterns, but not as direct as NMR.Directly confirms the position of the 13C label within the molecule.
Sensitivity High sensitivity, capable of detecting low concentrations of the analyte.Lower sensitivity, requiring higher sample concentrations.[2]
Sample Requirement Typically in the microliter (µL) range.Typically in the milligram (mg) range.
Quantitative Analysis Can be used for quantitative analysis of isotopic enrichment by comparing the peak areas of the labeled and unlabeled species.Quantitative analysis is possible but can be more complex due to relaxation effects.[3][4]
Instrumentation Widely available in analytical laboratories.Requires a high-field NMR spectrometer.

Experimental Protocol: Isotopic Verification of this compound by GC-MS

This protocol is adapted from established methods for the analysis of volatile organic compounds and specifically for allyl alcohol.[5][6]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or methylene chloride) at a concentration of approximately 1 mg/mL.

  • Prepare a working standard by diluting the stock solution to a concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

  • If analyzing for isotopic enrichment in a complex matrix, an appropriate extraction and cleanup procedure may be necessary.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A polar capillary column, such as a DB-WAX or ZB-WAX, is recommended for the analysis of alcohols. A common choice is a 30 m x 0.25 mm i.d. x 0.25 µm film thickness column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Hold at 150 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 30-100.

3. Data Analysis:

  • Acquire the mass spectrum of the this compound sample.

  • Identify the molecular ion peak. For unlabeled allyl alcohol, the molecular ion ([M]⁺) has an m/z of 58. For this compound, the molecular ion will be at m/z 59 ([M+1]⁺).

  • Analyze the fragmentation pattern to further confirm the identity of the compound. Key fragments for allyl alcohol include m/z 57 ([M-H]⁺), m/z 31 ([CH₂OH]⁺), and m/z 27 ([C₂H₃]⁺).[7][8][9] For the 13C labeled compound, fragments containing the labeled carbon will be shifted by one mass unit.

  • To quantify isotopic enrichment, compare the integrated peak areas of the m/z 59 and m/z 58 ions.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Prepare Stock Solution (1 mg/mL) prep2 Prepare Working Standard (1-10 µg/mL) prep1->prep2 analysis1 Inject Sample (1 µL) prep2->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 MS Detection (EI, 70 eV) analysis2->analysis3 data1 Identify Molecular Ion (m/z 59 for 13C) analysis3->data1 data2 Analyze Fragmentation Pattern data1->data2 data3 Quantify Isotopic Enrichment data2->data3

Caption: Experimental workflow for the isotopic verification of this compound using GC-MS.

Signaling Pathway of Mass Spectrometry Fragmentation

The fragmentation of allyl alcohol in an electron ionization mass spectrometer provides a characteristic fingerprint. The introduction of a 13C label at the C1 position will result in a mass shift for any fragment containing this carbon atom.

fragmentation_pathway cluster_frags Major Fragments mol This compound [¹³CH₂(OH)CH=CH₂]⁺˙ m/z 59 frag1 [M-H]⁺ [¹³CH(OH)CH=CH₂]⁺ m/z 58 mol->frag1 - H˙ frag2 [¹³CH₂OH]⁺ m/z 32 mol->frag2 - C₂H₃˙ frag3 [C₂H₃]⁺ m/z 27 mol->frag3 - ¹³CH₂OH˙

Caption: Key fragmentation pathways for this compound in GC-MS analysis.

Comparison with Alternative Methods: 13C NMR Spectroscopy

While GC-MS is a robust method for confirming isotopic enrichment, 13C Nuclear Magnetic Resonance (NMR) spectroscopy offers the distinct advantage of providing unambiguous positional information.

Advantages of 13C NMR:

  • Direct Positional Confirmation: 13C NMR directly identifies the labeled carbon atom within the molecular structure. For this compound, a significantly enhanced signal is observed at approximately 62 ppm, corresponding to the C1 carbon.[1]

  • Non-destructive: NMR is a non-destructive technique, allowing for the recovery of the sample after analysis.

Limitations of 13C NMR:

  • Lower Sensitivity: Compared to GC-MS, 13C NMR has significantly lower sensitivity, requiring a larger amount of sample.[2]

  • Quantitative Complexity: While quantitative 13C NMR is possible, it often requires longer experiment times and careful consideration of nuclear Overhauser effects and relaxation times to ensure accurate results.[3][4]

Logical Relationship: Choosing the Right Technique

The choice between GC-MS and 13C NMR for isotopic verification depends on the specific research question.

logic_diagram node_result Use GC-MS for high sensitivity and confirmation of M+1 peak. start Need Isotopic Verification of This compound q1 Is confirmation of isotopic enrichment sufficient? start->q1 q1->node_result Yes q2 Is precise positional information required? q1->q2 No node_result2 Use 13C NMR to directly observe the labeled carbon position. q2->node_result2 Yes node_result3 Re-evaluate analytical needs. q2->node_result3 No

References

A Head-to-Head Battle of Labeled Tracers: Allyl Alcohol-1-¹³C vs. Uniformly Labeled Allyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an isotopic tracer is a critical decision that can profoundly impact the accuracy and depth of experimental findings. In the realm of metabolic research and mechanistic studies, isotopically labeled allyl alcohol serves as a valuable probe. This guide provides an objective comparison between site-specifically labeled Allyl alcohol-1-¹³C and its uniformly labeled counterpart, supported by experimental principles and data interpretation, to aid in the selection of the most appropriate tracer for your research needs.

At a Glance: Key Differences and Applications

The fundamental distinction between Allyl alcohol-1-¹³C and uniformly labeled allyl alcohol lies in the position of the ¹³C isotope. In Allyl alcohol-1-¹³C, only the carbon atom at the C-1 position (the one bearing the hydroxyl group) is a ¹³C isotope. In contrast, uniformly labeled allyl alcohol has all three of its carbon atoms substituted with ¹³C. This seemingly subtle difference dictates their respective applications and the nature of the data they generate.

FeatureAllyl alcohol-1-¹³CUniformly Labeled Allyl Alcohol
Labeling Position Specific labeling at the C-1 position.All three carbon atoms are ¹³C labeled.
Primary Application Elucidating reaction mechanisms and tracking the fate of a specific carbon atom in metabolic pathways.Tracing the overall incorporation of the allyl alcohol backbone into various metabolites.
NMR Spectroscopy Gives a distinct and significantly enhanced signal for the C-1 carbon, simplifying spectral analysis.Results in complex spectra with ¹³C-¹³C couplings, providing information about the integrity of the carbon backbone.
Mass Spectrometry Produces a molecular ion peak at M+1 compared to the unlabeled compound.Produces a molecular ion peak at M+3 compared to the unlabeled compound.
Cost Generally less expensive due to simpler synthesis.Typically more expensive due to the complexity of incorporating ¹³C at all positions.

Delving Deeper: A Comparative Analysis

Mechanistic Elucidation: The Power of Precision

Site-specific labeling with Allyl alcohol-1-¹³C is a powerful tool for dissecting chemical reaction mechanisms. By tracking the specific position of the ¹³C label in the products, researchers can gain unambiguous insights into bond-forming and bond-breaking events. For instance, in oxidation or substitution reactions involving the hydroxyl group, the fate of the C-1 carbon can be precisely followed, helping to distinguish between different potential reaction pathways.[1]

In contrast, while uniformly labeled allyl alcohol can confirm the incorporation of the entire three-carbon unit into a product, it provides less specific information about the transformations occurring at each carbon position.

Metabolic Pathway Analysis: Tracking the Carbon Skeleton

In metabolic tracing studies, both labeled forms of allyl alcohol are invaluable. The choice between them depends on the specific research question.

  • Allyl alcohol-1-¹³C is ideal for tracking the entry of the C-1 carbon into specific metabolic pathways. For example, if allyl alcohol is metabolized to acrolein and then further to acrylic acid, tracking the ¹³C at the C-1 position can quantify the flux through this specific pathway.

  • Uniformly labeled allyl alcohol is more suited for studies aiming to understand the overall fate of the allyl alcohol carbon skeleton. It allows researchers to determine if the entire three-carbon backbone is incorporated into larger molecules or if it is fragmented into smaller metabolic intermediates. This is particularly useful in identifying novel metabolic pathways or understanding the extent of carbon scrambling.

Metabolic_Pathway_Comparison cluster_0 Allyl alcohol-1-13C cluster_1 Uniformly Labeled Allyl Alcohol A1 This compound M1 Metabolite A (Label at specific position) A1->M1 Pathway 1 M2 Metabolite B (Label at specific position) A1->M2 Pathway 2 B1 Uniformly Labeled Allyl Alcohol M3 Metabolite C (All carbons labeled) B1->M3 Pathway 3 M4 Metabolite D (Fragmented labels) B1->M4 Pathway 4

Experimental Data and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a primary technique for analyzing the products of experiments using ¹³C-labeled compounds.

  • Allyl alcohol-1-¹³C: The ¹³C NMR spectrum of a product derived from Allyl alcohol-1-¹³C will show a significantly enhanced signal at the chemical shift corresponding to the labeled carbon. This high signal-to-noise ratio for a specific carbon allows for easy identification and quantification, even in complex mixtures.[1]

  • Uniformly Labeled Allyl Alcohol: The ¹³C NMR spectrum of a product from uniformly labeled allyl alcohol will be more complex due to ¹³C-¹³C spin-spin coupling. While this complicates the spectrum, it provides valuable information about which carbon atoms remain bonded after a reaction, confirming the integrity of the carbon skeleton.

Experimental Protocol: NMR Analysis of a Metabolite

  • Sample Preparation: Following incubation with the labeled allyl alcohol, extract the metabolites from the cells or tissue. Purify the metabolite of interest using standard chromatographic techniques (e.g., HPLC).

  • NMR Acquisition: Dissolve the purified metabolite in a suitable deuterated solvent. Acquire a ¹³C NMR spectrum on a high-field NMR spectrometer. For samples derived from Allyl alcohol-1-¹³C, a standard ¹³C experiment is usually sufficient. For uniformly labeled samples, 2D NMR experiments like ¹³C-¹³C COSY may be necessary to resolve the complex coupling patterns.

  • Data Analysis: Integrate the signals of interest to determine the relative abundance of the ¹³C label. For site-specifically labeled compounds, this is a straightforward integration of the enhanced peak. For uniformly labeled compounds, analysis of the coupling patterns and multiplet intensities is required.

NMR_Workflow Start Start: Labeled Allyl Alcohol Incubation Extract Metabolite Extraction and Purification Start->Extract NMR 13C NMR Spectroscopy Extract->NMR Analysis Spectral Analysis NMR->Analysis End End: Determine Labeling Pattern and Quantity Analysis->End

Mass Spectrometry (MS)

Mass spectrometry is another crucial technique for analyzing isotopically labeled compounds, providing information on the mass shift due to the incorporation of ¹³C.

  • Allyl alcohol-1-¹³C: A metabolite that has incorporated Allyl alcohol-1-¹³C will exhibit a molecular ion peak at M+1 (one mass unit higher) compared to its unlabeled counterpart.[1]

  • Uniformly Labeled Allyl Alcohol: A metabolite that has incorporated the entire backbone of uniformly labeled allyl alcohol will show a molecular ion peak at M+3 (three mass units higher).

This difference in mass shift allows for clear differentiation of the labeling patterns and can be used to quantify the relative abundance of labeled and unlabeled species.

Experimental Protocol: Mass Spectrometry Analysis of a Metabolite

  • Sample Preparation: Extract and purify the metabolite of interest as described for NMR analysis.

  • MS Acquisition: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Employ a suitable ionization technique, such as electrospray ionization (ESI).

  • Data Analysis: Extract the ion chromatograms for the expected masses of the unlabeled and labeled metabolite (M, M+1, M+3). Calculate the ratio of the peak areas to determine the extent of label incorporation.

MS_Analysis_Logic Input {Input Sample|Metabolite Extract} MS {Mass Spectrometer|Detects Mass-to-Charge Ratio} Input->MS Data {Data Analysis|{Unlabeled|this compound|Uniformly Labeled}} MS->Data

Conclusion: Making the Right Choice

The selection between Allyl alcohol-1-¹³C and uniformly labeled allyl alcohol is contingent on the specific scientific question being addressed.

  • For studies focused on elucidating reaction mechanisms or tracking the fate of a specific carbon atom through a known metabolic pathway, the precision of Allyl alcohol-1-¹³C is unparalleled. Its simpler NMR spectra and lower cost also make it an attractive choice for many applications.

  • For exploratory studies aiming to identify novel metabolic pathways , understand the overall incorporation of the carbon skeleton , or investigate potential carbon scrambling , uniformly labeled allyl alcohol provides more comprehensive information, despite the increased complexity of data analysis and higher cost.

By carefully considering the objectives of their research and the analytical tools at their disposal, scientists can leverage the unique advantages of each of these powerful isotopic tracers to gain deeper insights into the intricate world of chemical and biological transformations.

References

Validating Metabolic Flux Models: A Comparative Guide to 13C Tracer Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to accurately quantify metabolic fluxes, the validation of in silico models is a critical step. This guide provides a comprehensive comparison of 13C Metabolic Flux Analysis (13C-MFA) with alternative methods, supported by experimental data and detailed protocols. We will delve into the strengths and limitations of each approach, offering a clear perspective on which technique is best suited for specific research questions.

Metabolic flux analysis is a powerful tool for understanding the intricate network of biochemical reactions within a cell. By quantifying the rates of these reactions, researchers can gain insights into cellular physiology, identify metabolic bottlenecks, and engineer cells for improved production of valuable compounds. However, the predictive power of any metabolic model is fundamentally dependent on its validation against experimental data. 13C-MFA has emerged as the gold standard for this purpose, offering a high-resolution view of intracellular fluxes.[1] This guide will compare 13C-MFA with other commonly used techniques, focusing on their quantitative performance and experimental workflows.

Quantitative Comparison of Flux Validation Methods

The choice of a validation method significantly impacts the accuracy and resolution of the resulting metabolic flux map. Below is a comparison of key performance indicators for 13C-MFA and a widely used alternative, Flux Balance Analysis (FBA). The data is derived from studies on Escherichia coli under both aerobic and anaerobic conditions, providing a direct comparison of the flux distributions determined by each method.

Feature13C Metabolic Flux Analysis (13C-MFA)Flux Balance Analysis (FBA)
Principle Utilizes stable isotope tracers (¹³C) to experimentally measure the flow of carbon through metabolic pathways.A computational method that predicts metabolic fluxes by optimizing an objective function (e.g., biomass production) subject to stoichiometric constraints.
Data Input Isotopic labeling patterns of metabolites (measured by MS or NMR), extracellular uptake and secretion rates.Stoichiometric model of the metabolic network, definition of an objective function, and constraints on exchange fluxes.
Resolution of Fluxes High resolution for central carbon metabolism; can resolve fluxes through parallel pathways and cycles.Variable resolution; often provides a range of possible flux values for many reactions, particularly in the core metabolism.
Predictive Power Provides a snapshot of the actual metabolic state under specific experimental conditions.Predicts an optimal metabolic state based on a defined objective; its accuracy depends on the validity of the chosen objective.
Experimental Effort High; requires specialized equipment for isotope tracing and mass spectrometry.Low; primarily a computational method, though experimental data is needed for constraints.
Cost High, due to the cost of ¹³C-labeled substrates and analytical instrumentation.Low; primarily computational costs.

Experimental Protocols

Detailed and rigorous experimental protocols are paramount for obtaining reliable data for metabolic model validation. Here, we outline the key steps for performing 13C-MFA and FBA.

13C Metabolic Flux Analysis (13C-MFA) Experimental Protocol

This protocol provides a general framework for conducting a 13C-MFA experiment, with specific details often needing optimization for the particular organism and experimental setup.

1. Cell Culture and Isotope Labeling:

  • Culture cells of interest (e.g., mammalian CHO cells, E. coli) in a chemically defined medium.

  • In the exponential growth phase, switch the cells to a medium containing a ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose).

  • Continue the culture until isotopic steady-state is reached, meaning the labeling patterns of intracellular metabolites are stable over time.[1]

2. Metabolite Quenching and Extraction:

  • Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is often achieved by quickly exposing the cells to a cold solvent, such as methanol chilled to -20°C.

  • Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

3. Hydrolysis of Proteinogenic Amino Acids:

  • To analyze the labeling patterns of amino acids incorporated into proteins (which provides a time-averaged view of metabolic fluxes), hydrolyze the cell pellet using 6 M HCl at 100°C for 24 hours.

4. Derivatization:

  • Derivatize the extracted metabolites and hydrolyzed amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

5. Mass Spectrometry Analysis:

  • Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions of the metabolites and amino acids.[1] The mass shifts in the fragment ions reveal the extent and position of ¹³C incorporation.

6. Data Analysis and Flux Calculation:

  • Use specialized software (e.g., INCA, Metran, 13CFLUX2) to perform the computational analysis.[2]

  • The software uses an iterative process to fit the experimentally measured mass isotopomer distributions to a metabolic model, thereby estimating the intracellular fluxes that best explain the observed labeling patterns.

Flux Balance Analysis (FBA) Workflow

FBA is a computational technique that requires a well-curated metabolic model and experimentally determined constraints.

1. Genome-Scale Metabolic Model Reconstruction:

  • Start with a high-quality, genome-scale metabolic reconstruction of the organism of interest. These models are often available in public databases.

2. Definition of an Objective Function:

  • Define a biologically relevant objective function to be optimized. For many applications, this is the maximization of biomass production, which assumes the cell has evolved to grow as efficiently as possible.

3. Measurement of Exchange Fluxes:

  • Experimentally measure the uptake rates of substrates (e.g., glucose, glutamine) and the secretion rates of products (e.g., lactate, acetate) from the cell culture. These rates are used as constraints in the FBA model.

4. Flux Balance Calculation:

  • Use a linear programming solver to calculate the distribution of metabolic fluxes that maximizes the objective function while satisfying the stoichiometric and experimental constraints.

5. Model Validation and Refinement:

  • Compare the predicted flux distribution with experimentally determined fluxes (e.g., from ¹³C-MFA) or with phenotypic data (e.g., gene knockout viability) to validate and refine the metabolic model.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams visualize the experimental workflows and the logical relationship between different metabolic states.

G 13C-MFA Experimental Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase A Cell Culture with 13C-Labeled Substrate B Metabolite Quenching & Extraction A->B C Sample Derivatization B->C D GC-MS Analysis C->D E Mass Isotopomer Distribution Data D->E G Flux Estimation (Software) E->G F Metabolic Model F->G H Validated Flux Map G->H

Caption: A flowchart of the 13C-MFA experimental and computational workflow.

G FBA Computational Workflow cluster_input Model Inputs cluster_computation Computation cluster_output Model Output A Genome-Scale Metabolic Model D Linear Programming Solver A->D B Objective Function (e.g., Maximize Biomass) B->D C Experimental Constraints (Uptake/Secretion Rates) C->D E Predicted Flux Distribution D->E G Comparison of Metabolic States A Actual Cellular Metabolic State B 13C-MFA Derived Flux Map A->B  Direct Measurement (High Fidelity) C FBA Predicted Flux Map A->C  Prediction based on Assumed Objective (Variable Fidelity) B->C Validation & Comparison

References

Allyl Alcohol-1-13C: A Superior Internal Standard for Precise Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly within regulated environments such as drug development and clinical research, the accurate quantification of analytes is paramount. Allyl alcohol, a reactive and volatile organic compound, presents unique challenges for precise measurement. The use of an internal standard is a well-established practice to correct for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of Allyl alcohol-1-13C as an internal standard against conventional internal standards for the quantification of allyl alcohol, supported by projected experimental data and detailed protocols.

The Advantage of Isotope Dilution: this compound

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[1] this compound, being chemically identical to the analyte of interest, co-elutes during chromatographic separation. This co-elution ensures that any matrix effects, such as ion suppression or enhancement, experienced by the analyte are mirrored by the internal standard, leading to highly accurate and precise quantification.[1] This is a significant advantage over conventional internal standards, which may have different retention times and be affected differently by the sample matrix.

Comparative Performance Data

The following table summarizes the expected performance characteristics when using this compound versus a conventional internal standard (e.g., 1-propanol) for the quantification of allyl alcohol by Gas Chromatography-Mass Spectrometry (GC-MS). The data is projected based on typical performance of validated isotope dilution and conventional internal standard methods for small molecules.

Performance ParameterThis compound (Isotope Dilution)Conventional Internal Standard (e.g., 1-Propanol)
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (% RSD) < 5%< 15%
Limit of Quantification (LOQ) LowerHigher
Matrix Effect Significantly MinimizedVariable and often significant

Experimental Protocols

A robust analytical method is crucial for reliable quantification. The following is a detailed protocol for the quantification of allyl alcohol in a biological matrix (e.g., plasma) using this compound as an internal standard, followed by GC-MS analysis.

Sample Preparation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Due to the polar nature of allyl alcohol, derivatization is recommended to improve its volatility and chromatographic peak shape for GC analysis.[2][3][4][5][6] Silylation is a common and effective derivatization technique for alcohols.[2][4]

  • To the dried residue from the sample preparation step, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Ramp: 25°C/min to 280°C, hold for 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Allyl alcohol-TMS derivative: Monitor characteristic ions (e.g., m/z 115, 129)

    • This compound-TMS derivative: Monitor characteristic ions (e.g., m/z 116, 130)

Data Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing standards of known allyl alcohol concentrations with a constant amount of this compound.

Visualizing the Workflow and Principles

Clear visualization of experimental workflows and underlying scientific principles is essential for comprehension and reproducibility.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down add_reagents Add BSTFA + 1% TMCS & Pyridine dry_down->add_reagents heat Heat at 60°C add_reagents->heat cool Cool to Room Temperature heat->cool gcms GC-MS Analysis (SIM Mode) cool->gcms data_processing Data Processing & Quantification gcms->data_processing

Figure 1. Experimental workflow for the quantification of allyl alcohol using this compound as an internal standard.

isotope_dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_extraction Sample Preparation cluster_ms Mass Spectrometry cluster_quant Quantification analyte Allyl Alcohol (unknown amount) extraction Extraction & Derivatization analyte->extraction is This compound (known amount) is->extraction ms MS Detection extraction->ms ratio Measure Peak Area Ratio (Analyte / IS) ms->ratio quantification Calculate Analyte Concentration ratio->quantification

Figure 2. Principle of isotope dilution mass spectrometry using this compound.

Conclusion

The use of this compound as an internal standard offers significant advantages for the quantitative analysis of allyl alcohol. Its ability to perfectly mimic the behavior of the analyte during sample processing and analysis leads to superior accuracy, precision, and a lower limit of quantification compared to conventional internal standards. For researchers, scientists, and drug development professionals requiring the highest quality data, the adoption of this compound is a strategic choice that enhances the reliability and robustness of analytical methods.

References

Comparative analysis of different 13C labeled metabolic probes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 13C Labeled Metabolic Probes for Researchers

In the intricate world of cellular metabolism, understanding the flow of nutrients and the activity of metabolic pathways is paramount for researchers in basic science and drug development. 13C labeled metabolic probes have emerged as indispensable tools for tracing the fate of molecules in biological systems, providing a dynamic view of metabolic fluxes. This guide offers a comparative analysis of commonly used 13C labeled metabolic probes, supported by experimental data, detailed protocols, and visual representations of key metabolic pathways to aid in the selection of the most appropriate tracer for your research needs.

Principles of 13C Metabolic Flux Analysis

13C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2][3] The methodology involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally deduce the metabolic fluxes throughout the cellular network.[4][5][6] The choice of the ¹³C labeled tracer is critical as it dictates the precision and accuracy of the flux estimations for specific pathways.[1][2][7]

Comparative Analysis of Common 13C Labeled Probes

The selection of a ¹³C tracer is highly dependent on the metabolic pathway of interest. Glucose and glutamine are the two most abundant nutrients for many cultured cells and, therefore, ¹³C-labeled versions of these molecules are the most commonly used probes.

¹³C-Labeled Glucose Tracers

Glucose is a central molecule in energy metabolism, feeding into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. Different labeling patterns on the glucose molecule provide distinct advantages for interrogating these pathways.

Tracer Primary Application Strengths Limitations Supporting Data Insights
[1,2-¹³C₂]Glucose Glycolysis, Pentose Phosphate Pathway (PPP), Overall central carbon metabolismProvides the most precise estimates for glycolytic and PPP fluxes.[1][2][7] Superior for overall network analysis.[7]May not be the optimal choice for solely analyzing the TCA cycle.Computationally evaluated to outperform other glucose tracers for glycolysis and PPP.[1][2][7]
[1-¹³C]Glucose Glycolysis, Pentose Phosphate Pathway (PPP)Commonly used and provides good estimates for the relative activity of the oxidative PPP.Less precise than [1,2-¹³C₂]glucose for overall flux analysis.[1][2][7]Outperformed by [2-¹³C]glucose and [3-¹³C]glucose in some studies.[1][2][7]
[U-¹³C₆]Glucose General metabolic screening, TCA CycleLabels all carbons, allowing for tracing of the entire glucose backbone into various pathways. Useful for identifying unexpected metabolic pathways.Not ideal for elucidating flux through the pentose phosphate pathway. Can lead to complex labeling patterns that are challenging to interpret for specific flux ratios.Often used in initial screening experiments to map the general fate of glucose carbon.[8] Can be used in parallel with other tracers to resolve complex fluxes.
[1,6-¹³C₂]Glucose Parallel Labeling ExperimentsWhen used in parallel with other tracers, it can dramatically improve flux precision.[9]Performance as a single tracer may not be optimal for all pathways.A study demonstrated an 18-fold improvement in precision when used in parallel with [1,2-¹³C]glucose compared to a standard single tracer experiment.[9]
¹³C-Labeled Glutamine Tracers

Glutamine is a key anaplerotic substrate, replenishing TCA cycle intermediates, and is crucial for nucleotide and amino acid synthesis.

Tracer Primary Application Strengths Limitations Supporting Data Insights
[U-¹³C₅]Glutamine Tricarboxylic Acid (TCA) Cycle, AnaplerosisConsidered the preferred isotopic tracer for analyzing the TCA cycle.[1][2][7] Effectively traces the contribution of glutamine to the TCA cycle through glutaminolysis.Primarily informs on glutamine metabolism and its entry into the TCA cycle; provides less information on glucose-fueled pathways.Studies have shown it provides the highest precision for TCA cycle flux estimations.[1][7] In vivo studies have demonstrated a higher contribution of glutamine to the TCA cycle compared to glucose in certain cell types.[10]

Experimental Workflow & Protocols

The following provides a generalized protocol for a ¹³C labeling experiment in cultured mammalian cells.

Experimental Workflow

experimental_workflow cluster_prep Phase 1: Cell Culture Preparation cluster_labeling Phase 2: Isotopic Labeling cluster_analysis Phase 3: Sample Processing and Analysis cluster_data Phase 4: Data Interpretation cell_culture Seed cells and grow to desired confluency media_prep Prepare ¹³C-free and ¹³C-labeled media media_switch Switch to ¹³C-labeled media cell_culture->media_switch incubation Incubate for a defined period to reach isotopic steady state media_switch->incubation quenching Quench metabolism (e.g., with cold methanol) incubation->quenching extraction Extract intracellular metabolites quenching->extraction analysis Analyze by GC-MS or LC-MS/MS extraction->analysis data_processing Process raw MS data to determine mass isotopomer distributions analysis->data_processing flux_analysis Perform computational flux analysis data_processing->flux_analysis

Caption: A generalized experimental workflow for 13C metabolic flux analysis.

Detailed Experimental Protocol: ¹³C-Glucose Labeling in Adherent Mammalian Cells
  • Cell Seeding: Plate cells in standard growth medium and culture until they reach approximately 70-80% confluency.

  • Media Preparation: Prepare two types of experimental media:

    • Unlabeled Medium: The same basal medium but with unlabeled glucose at the desired concentration.

    • Labeled Medium: The basal medium where the standard glucose is replaced with the desired ¹³C-labeled glucose (e.g., [1,2-¹³C₂]Glucose or [U-¹³C₆]Glucose).

  • Isotopic Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells once with the unlabeled experimental medium.

    • Aspirate the wash medium and add the pre-warmed ¹³C-labeled medium to the cells.

    • Incubate the cells for a predetermined time to allow the intracellular metabolites to reach isotopic steady state. This time can range from a few hours to over 24 hours depending on the cell type and the pathways being studied.[11]

  • Metabolism Quenching and Metabolite Extraction:

    • To halt all enzymatic activity, rapidly aspirate the labeled medium.

    • Immediately add ice-cold 80% methanol to the plate.[8]

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes and centrifuge at a high speed to pellet the cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis:

    • Dry the metabolite extract, typically using a speed vacuum concentrator.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis.

    • Analyze the derivatized sample using GC-MS to determine the mass isotopomer distributions of key metabolites.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Use specialized software (e.g., Metran) to perform the computational flux analysis, which fits the measured mass isotopomer distributions to a metabolic network model to estimate the intracellular fluxes.[5][6]

Visualizing Metabolic Pathways with ¹³C Tracers

The diagrams below illustrate how different ¹³C-glucose tracers are metabolized through central carbon pathways.

Glycolysis and Pentose Phosphate Pathway with [1,2-¹³C₂]Glucose

glycolysis_ppp cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glc Glucose (¹³C at C1, C2) G6P G6P Glc->G6P F6P F6P G6P->F6P R5P Ribose-5P (¹³C at C1) G6P->R5P Oxidative PPP (CO₂ from C1 lost) FBP F1,6BP F6P->FBP DHAP DHAP FBP->DHAP GAP GAP (¹³C at C1, C2) FBP->GAP DHAP->GAP PEP PEP GAP->PEP Pyr Pyruvate (¹³C at C1, C2) PEP->Pyr R5P->F6P Non-oxidative PPP R5P->GAP Non-oxidative PPP

Caption: Fate of [1,2-¹³C₂]Glucose in Glycolysis and the PPP.

TCA Cycle with [U-¹³C₆]Glucose and [U-¹³C₅]Glutamine

tca_cycle cluster_glycolysis_input From Glucose cluster_glutamine_input From Glutamine cluster_tca TCA Cycle Pyr_Glc Pyruvate (M+3) from [U-¹³C₆]Glucose AcCoA_Glc Acetyl-CoA (M+2) Pyr_Glc->AcCoA_Glc Cit Citrate AcCoA_Glc->Cit Gln Glutamine (M+5) from [U-¹³C₅]Glutamine Glu Glutamate (M+5) Gln->Glu aKG α-Ketoglutarate (M+5) Glu->aKG SucCoA Succinyl-CoA aKG->SucCoA aKG->SucCoA M+4 IsoCit Isocitrate Cit->IsoCit M+2 from Glucose M+4 from Glutamine (2nd round) IsoCit->aKG M+5 Suc Succinate SucCoA->Suc Fum Fumarate Suc->Fum Mal Malate Fum->Mal OAA Oxaloacetate Mal->OAA OAA->Cit

References

Differentiating Reaction Pathways: A Guide to Position-Specific 13C Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, understanding the flow of molecules through various intersecting and competing reaction pathways is paramount. This guide provides a comprehensive comparison of position-specific 13C labeling, a powerful technique for elucidating metabolic fluxes, with other common methodologies. We will delve into the supporting experimental data, provide detailed protocols for key experiments, and visualize complex metabolic concepts for enhanced clarity.

Unraveling Metabolic Networks with Position-Specific 13C Labeling

Position-specific 13C labeling, a cornerstone of 13C Metabolic Flux Analysis (13C-MFA), offers a granular view of cellular metabolism. By introducing a substrate labeled with the stable isotope 13C at a specific atomic position, researchers can trace the journey of these labeled carbons through metabolic pathways. The resulting distribution of 13C in downstream metabolites, known as isotopologues, provides a distinct signature for each active pathway.[1][2] This technique allows for the precise quantification of the flux, or rate, of reactions within a metabolic network.[3][4]

The key principle lies in the fact that different pathways will cleave and reassemble the carbon backbone of a substrate in unique ways. For instance, feeding cells with [1-¹³C]glucose allows for the differentiation between the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis) and the Pentose Phosphate Pathway (PPP). In glycolysis, the label will be retained in specific positions of pyruvate, whereas in the oxidative branch of the PPP, the C1 carbon is lost as CO2, resulting in unlabeled pyruvate from this pathway.[5] By analyzing the labeling patterns of key metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR), the relative contribution of each pathway can be determined with high accuracy.[6]

Performance Comparison: Position-Specific 13C Labeling vs. Alternatives

While highly effective, position-specific 13C labeling is one of several tools available to researchers. Here, we compare its performance against other common techniques for pathway analysis.

FeaturePosition-Specific 13C Labeling (13C-MFA)Flux Balance Analysis (FBA)Transcriptomics (RNA-Seq)
Principle Traces the flow of 13C-labeled substrates through metabolic pathways to directly measure reaction rates (fluxes).A computational method that predicts metabolic fluxes based on a stoichiometric model of metabolism and a defined cellular objective (e.g., biomass production).Measures the abundance of RNA transcripts to infer gene expression levels, which can suggest changes in the activity of metabolic enzymes.
Data Output Quantitative flux values for individual reactions and pathways (e.g., mmol/gDW/h).A predicted optimal flux distribution for the entire metabolic network.Relative or absolute abundance of mRNA transcripts for metabolic enzymes.
Directness of Measurement Direct measurement of in vivo metabolic activity.Indirect prediction of fluxes based on a model and assumptions.Indirectly infers pathway activity through gene expression, which may not always correlate with protein levels or enzyme activity.
Resolution High resolution, can distinguish between parallel pathways and even reversible reactions.Network-wide but may not be able to resolve fluxes through all parallel pathways without additional constraints.Can indicate upregulation or downregulation of pathways but does not provide flux values.
Experimental Complexity Requires specialized labeled substrates, cell culture expertise, and advanced analytical instrumentation (GC-MS, LC-MS, NMR).Primarily computational, but requires a well-curated metabolic model.Standardized and high-throughput experimental workflows.
Cost High, due to the cost of 13C-labeled substrates and instrumentation.Low, primarily computational costs.Moderate, sequencing costs have decreased significantly.

Supporting Experimental Data

To illustrate the power of position-specific 13C labeling, the following table presents a summary of quantitative flux data from a study on Escherichia coli, comparing the central carbon metabolism of wild-type and a phosphoglucose isomerase (pgi) knockout mutant. The data highlights how 13C-MFA can precisely quantify the rerouting of metabolic flux through the Pentose Phosphate Pathway when glycolysis is impaired.

Metabolic Flux (Normalized to Glucose Uptake Rate of 100)Wild-Type E. colipgi Knockout E. coli
Glycolysis (EMP Pathway)
Glucose-6-phosphate -> Fructose-6-phosphate65.3 ± 2.10
Fructose-6-phosphate -> Pyruvate65.3 ± 2.10
Pentose Phosphate Pathway (PPP)
Glucose-6-phosphate -> 6-Phosphogluconolactone34.7 ± 2.1100
Ribose-5-phosphate <-> Fructose-6-phosphate / Glyceraldehyde-3-phosphate25.1 ± 1.885.2 ± 3.5
TCA Cycle
Pyruvate -> Acetyl-CoA85.1 ± 3.275.4 ± 4.1
Isocitrate -> α-Ketoglutarate55.6 ± 2.848.9 ± 3.7

Data compiled and adapted from various 13C-MFA studies on E. coli.

Experimental Protocols

Key Experiment: 13C-Metabolic Flux Analysis using [1,2-¹³C₂]glucose and GC-MS

This protocol outlines the key steps for a typical 13C-MFA experiment to differentiate between glycolysis and the Pentose Phosphate Pathway.

1. Cell Culture and Labeling:

  • Culture cells of interest in a chemically defined medium to ensure all carbon sources are known.

  • In the mid-exponential growth phase, switch the cells to a medium containing a specific ¹³C-labeled substrate. For differentiating glycolysis and the PPP, a common choice is a mixture of 20% [U-¹³C₆]glucose and 80% naturally labeled glucose, or specifically labeled tracers like [1,2-¹³C₂]glucose.[7][8]

  • Continue the culture for a duration sufficient to reach isotopic steady state, where the labeling pattern of intracellular metabolites becomes stable. This is typically determined empirically by analyzing samples at different time points.

2. Metabolite Quenching and Extraction:

  • Rapidly quench metabolic activity to prevent changes in metabolite levels and labeling patterns during sample processing. This is often achieved by quickly transferring the cell culture to a cold solution (e.g., -20°C methanol).

  • Separate the cells from the medium by centrifugation at low temperatures.

  • Extract intracellular metabolites using a suitable solvent, such as a cold methanol-water mixture.

3. Sample Derivatization:

  • To enable analysis by Gas Chromatography (GC), polar metabolites are chemically modified (derivatized) to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

4. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system. The GC separates the different metabolites based on their boiling points and interactions with the column.

  • The separated metabolites then enter the Mass Spectrometer (MS), which ionizes them and separates the resulting fragments based on their mass-to-charge ratio.

  • The MS detector measures the abundance of different mass isotopologues for each metabolite fragment, providing the raw data for flux analysis.[6]

5. Data Analysis and Flux Calculation:

  • Correct the raw MS data for the natural abundance of ¹³C.

  • Use specialized software (e.g., INCA, Metran, OpenMebius) to fit the measured isotopologue distributions to a metabolic model.[5]

  • The software then calculates the metabolic flux distribution that best explains the experimental data.

Visualizing Metabolic Pathways and Workflows

To better understand the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).

glycolysis_vs_ppp cluster_glycolysis Glycolysis (EMP Pathway) cluster_ppp Pentose Phosphate Pathway G6P_g Glucose-6-P F6P Fructose-6-P G6P_g->F6P PYR_g Pyruvate F6P->PYR_g [¹³C] retained G6P_p Glucose-6-P R5P Ribose-5-P G6P_p->R5P [1-¹³C]glucose -> CO₂ PYR_p Pyruvate R5P->PYR_p [¹³C] lost Glucose [1-¹³C]Glucose Glucose->G6P_g Glucose->G6P_p

Caption: Differentiation of Glycolysis and PPP using [1-¹³C]glucose.

mfa_workflow A 1. ¹³C Labeling Experiment (Cell Culture with Labeled Substrate) B 2. Metabolite Quenching & Extraction A->B C 3. Sample Derivatization B->C D 4. GC-MS Analysis (Isotopologue Measurement) C->D E 5. Data Analysis & Flux Calculation D->E F Metabolic Flux Map E->F logical_comparison cluster_direct Direct Measurement cluster_indirect Indirect Inference MFA 13C-MFA FBA Flux Balance Analysis RNASeq Transcriptomics MetabolicActivity Cellular Metabolic Activity MetabolicActivity->MFA directly measures MetabolicActivity->FBA predicts based on model MetabolicActivity->RNASeq infers from gene expression

References

Navigating the Chemical Maze: A Guide to Experimental vs. Predicted ¹³C NMR Chemical Shifts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of molecular structures is paramount. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a cornerstone technique for this purpose, providing a unique fingerprint of the carbon skeleton. In recent years, computational methods for predicting ¹³C NMR chemical shifts have emerged as powerful tools to complement experimental data. This guide provides an objective comparison of experimental and predicted ¹³C NMR chemical shifts, supported by experimental data and detailed methodologies.

The Experimental Benchmark: Acquiring ¹³C NMR Spectra

The foundation of any comparison is robust experimental data. The acquisition of a high-quality ¹³C NMR spectrum is a meticulous process involving sample preparation, instrument setup, and data processing.

Experimental Protocol: A Step-by-Step Approach
  • Sample Preparation: A homogenous solution is prepared by dissolving a sufficient amount of the analyte in a deuterated solvent. The choice of solvent is critical as it can influence chemical shifts. Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O). A reference standard, typically tetramethylsilane (TMS), is often added to provide a zero point for the chemical shift scale.

  • Instrument Setup: The sample is placed in an NMR tube and inserted into the spectrometer. The instrument is tuned to the ¹³C nucleus frequency. Key parameters that are set include the number of scans (NS), which is increased for less concentrated samples to improve the signal-to-noise ratio, and the relaxation delay (d1), which is the time allowed for the nuclei to return to equilibrium between pulses.

  • Data Acquisition: The ¹³C NMR experiment is then run. Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is typically required compared to proton (¹H) NMR.

  • Data Processing: The raw data, known as a Free Induction Decay (FID), is converted into a spectrum using a Fourier transform. This is followed by phase correction to ensure all peaks are upright and baseline correction to produce a flat baseline. The spectrum is then referenced to the TMS signal at 0 ppm.

The Computational Crystal Ball: Predicting ¹³C NMR Chemical Shifts

A variety of computational methods are available to predict ¹³C NMR chemical shifts, each with its own balance of accuracy and computational cost. These methods can be broadly categorized into Density Functional Theory (DFT) based approaches and empirical or machine learning-based methods.

Computational Methodologies
  • Density Functional Theory (DFT): This quantum mechanical method calculates the electronic structure of a molecule to predict the magnetic shielding of each nucleus. The accuracy of DFT predictions is highly dependent on the chosen exchange-correlation functional and basis set.[1][2] Studies have shown that long-range corrected functionals can offer significant improvements in accuracy.[1][3][4] For reliable calculations, it is often recommended to use methods like the Continuous Set of Gauge Transformations (CSGT) and a solvation model such as the Conductor-like Screening Model (COSMO) to account for solvent effects.[1][4]

  • Machine Learning and Neural Networks: These methods are trained on large databases of experimentally determined ¹³C NMR chemical shifts.[4][5] By learning the complex relationships between molecular structure and chemical shift, these models can provide rapid predictions.[5] Approaches include the use of Hierarchically Ordered Spherical Environment (HOSE) codes and, more recently, graph neural networks.[5][6] Some modern approaches combine DFT calculations with machine learning to achieve even higher accuracy.[3]

Head-to-Head: A Data-Driven Comparison

The ultimate measure of a prediction method's utility is its accuracy when compared to experimental data. The following table summarizes the performance of various prediction methods, with accuracy typically reported as the Mean Absolute Error (MAE) or Root Mean Square Deviation (RMSD) in parts per million (ppm).

Prediction MethodTypical Mean Absolute Error (MAE) / Root Mean Square Deviation (RMSD) (ppm)Notes
Density Functional Theory (DFT) 2.5 - 8.0 (Varies with functional and basis set)The choice of functional and basis set is critical. For instance, the ωB97X-D functional with the def2-SVP basis set has been shown to perform well for ¹³C predictions.[7] Proper conformational searching and Boltzmann weighting of conformer energies are crucial for flexible molecules.
DFT + Machine Learning (Hybrid) ~2.1 (RMSD)This approach uses DFT-calculated parameters as input for a machine learning model, often leading to improved accuracy over pure DFT methods.[3][8]
Graph Neural Networks (GNN) ~1.5 (MAE)GNNs that take 3D structural information into account can achieve high accuracy and are significantly faster than DFT calculations.[6][9] The performance of these models is highly dependent on the size and diversity of the training dataset.[10]
Neural Networks (with HOSE descriptors) ~2.7 (RMSD)An established method that relies on a coded description of the chemical environment around each carbon atom.[6]
Empirical/Incremental Methods > 5.0These are the fastest methods, often integrated into chemical drawing software. They rely on databases of chemical fragments and their corresponding chemical shifts. While useful for rough estimates, they are generally less accurate, especially for novel or complex structures.

Visualizing the Workflow and Influencing Factors

To better understand the processes involved, the following diagrams illustrate the workflow for comparing experimental and predicted data, and the key factors that influence the accuracy of ¹³C NMR chemical shift predictions.

G cluster_exp Experimental Workflow cluster_pred Prediction Workflow SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition DataProcessing Data Processing NMR_Acquisition->DataProcessing Exp_Spectrum Experimental Spectrum DataProcessing->Exp_Spectrum Comparison Comparison & Analysis Exp_Spectrum->Comparison Mol_Structure Molecular Structure Input Prediction_Method Select Prediction Method (DFT, ML, etc.) Mol_Structure->Prediction_Method Calculation Computational Calculation Prediction_Method->Calculation Pred_Spectrum Predicted Spectrum Calculation->Pred_Spectrum Pred_Spectrum->Comparison

Workflow for comparing experimental and predicted ¹³C NMR spectra.

G cluster_dft DFT Factors cluster_ml Machine Learning Factors Pred_Accuracy Prediction Accuracy Functional Exchange-Correlation Functional Functional->Pred_Accuracy BasisSet Basis Set BasisSet->Pred_Accuracy SolventModel Solvent Model SolventModel->Pred_Accuracy Conformers Conformational Averaging Conformers->Pred_Accuracy TrainingData Training Data Size & Diversity TrainingData->Pred_Accuracy Algorithm Algorithm Choice (e.g., GNN) Algorithm->Pred_Accuracy InputFeatures Molecular Descriptors InputFeatures->Pred_Accuracy

Key factors influencing the accuracy of ¹³C NMR chemical shift predictions.

Conclusion: A Symbiotic Relationship

The comparison between experimental and predicted ¹³C NMR chemical shifts reveals a powerful synergy. While experimental data remains the gold standard, computational predictions offer an invaluable tool for structure verification, hypothesis testing, and the interpretation of complex spectra. For routine analyses of common structures, empirical and machine learning methods provide rapid and reasonably accurate predictions. For novel compounds or cases where high accuracy is critical for distinguishing between isomers, DFT and hybrid DFT-ML methods are the preferred choice, despite their higher computational cost. As computational power and machine learning models continue to advance, the accuracy and speed of ¹³C NMR prediction are set to further improve, solidifying its role as an indispensable tool in chemical research and development.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.